Ac-Ala-Ser-Thr-Asp-AMC
Descripción
BenchChem offers high-quality Ac-Ala-Ser-Thr-Asp-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Ala-Ser-Thr-Asp-AMC including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O11/c1-11-7-21(37)42-19-8-15(5-6-16(11)19)28-24(39)17(9-20(35)36)29-26(41)22(13(3)33)31-25(40)18(10-32)30-23(38)12(2)27-14(4)34/h5-8,12-13,17-18,22,32-33H,9-10H2,1-4H3,(H,27,34)(H,28,39)(H,29,41)(H,30,38)(H,31,40)(H,35,36)/t12-,13+,17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRISNLICFCDOG-APVFFDMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Ac-ASTD-AMC Substrate for Caspase-3 Activity Measurement
This guide provides a comprehensive technical overview of the Acetyl-L-Aspartyl-L-Seryl-L-Threonyl-L-Aspartyl-7-Amino-4-methylcoumarin (Ac-ASTD-AMC) fluorogenic substrate. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of its principles and applications for the precise quantification of caspase-3 activity, a critical executioner of apoptosis.
Introduction: The Central Role of Caspase-3 in Apoptosis
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is orchestrated by a family of cysteine-aspartic proteases known as caspases.[1][2][3] Caspases are categorized into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -6, -7).[4]
Caspase-3 is arguably the most significant of the executioner caspases.[3][5] It is synthesized as an inactive zymogen and, upon receiving signals from initiator caspases, undergoes proteolytic cleavage to become an active protease.[5][6] Active caspase-3 is responsible for the cleavage of a multitude of cellular proteins, including structural components and DNA repair enzymes, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6][7] Given its pivotal role, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research and a critical endpoint in drug discovery for cancer and neurodegenerative diseases.
The Ac-ASTD-AMC Substrate: A Tool for Quantifying Caspase-3 Activity
The quantification of caspase-3 activity is most commonly achieved through the use of fluorogenic substrates. Ac-ASTD-AMC is a synthetic tetrapeptide substrate specifically designed for this purpose. Its design is predicated on the known cleavage specificity of caspase-3.
Molecular Composition and the Principle of Fluorogenic Detection
The Ac-ASTD-AMC substrate is a conjugate molecule comprising three key parts:
-
An N-terminal acetyl (Ac) group: This group protects the N-terminus of the peptide from degradation by exopeptidases, thereby enhancing substrate stability within a biological sample.
-
The tetrapeptide recognition sequence (ASTD): This specific sequence of amino acids—Aspartyl-Seryl-Threonyl-Aspartyl—is recognized by caspase-3. The enzyme's proteolytic activity occurs at the C-terminal side of the final aspartate residue.
-
The fluorophore 7-amino-4-methylcoumarin (AMC): This molecule is intrinsically fluorescent. However, when it is conjugated via an amide bond to the C-terminus of the peptide, its fluorescence is significantly quenched.[8]
The core principle of the assay is based on this fluorescence quenching. In its intact form, the Ac-ASTD-AMC substrate is weakly fluorescent. When active caspase-3 is present in the sample, it recognizes the ASTD sequence and cleaves the amide bond between the C-terminal aspartate and the AMC molecule. This cleavage event liberates the free AMC fluorophore, which then exhibits its characteristic strong fluorescence upon excitation.[1][7][9] The intensity of the emitted fluorescence is directly proportional to the amount of AMC released, which in turn is a direct measure of the caspase-3 enzymatic activity in the sample.[6]
Caption: Enzymatic cleavage of Ac-ASTD-AMC by active caspase-3.
Quantitative Data and Spectroscopic Properties
Accurate measurement requires precise knowledge of the substrate and fluorophore's properties.
| Parameter | Value | Source |
| Substrate | Ac-ASTD-AMC | - |
| Target Enzyme | Caspase-3 | [1][7] |
| Michaelis Constant (Km) | ~10 µM (for Ac-DEVD-AMC) | [7] |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [9][10] |
| Excitation Wavelength (Ex) | 340-380 nm | [7][9][11] |
| Emission Wavelength (Em) | 440-460 nm | [7][9][11] |
Note: The Km value provided is for the closely related and more commonly cited substrate, Ac-DEVD-AMC, and serves as a reliable estimate for assay design.
Core Principles of a Robust Caspase-3 Assay
A successful and trustworthy caspase-3 activity assay is more than just mixing substrate and sample. It is a self-validating system built on sound biochemical principles.
Enzyme Kinetics
The assay operates under Michaelis-Menten kinetics.[7] For the rate of the reaction (i.e., the rate of fluorescence increase) to be directly proportional to the enzyme concentration, the substrate concentration should ideally be at or above the Km value. A typical final concentration of 20-50 µM Ac-ASTD-AMC is used in most protocols, which ensures that the enzyme is saturated with the substrate and the reaction rate is limited by the amount of active caspase-3.[7][12]
Instrumentation and Setup
A fluorescence microplate reader or a fluorometer is required. The instrument should be capable of excitation in the 340-380 nm range and measuring emission in the 440-460 nm range.[6][7][13] For kinetic assays, the reader should be able to take repeated measurements over time at a controlled temperature, typically 37°C.[7][11] It is crucial to use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk, which can artificially inflate fluorescence readings.[13]
The Imperative of Controls
To ensure that the measured fluorescence is a true representation of specific caspase-3 activity, a series of controls must be included in every experiment.
-
Negative Control (Untreated Sample): Lysates from healthy, non-apoptotic cells are used to establish the baseline level of fluorescence and non-specific protease activity.[7]
-
Positive Control (Apoptosis-Induced Sample): Lysates from cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) serve to confirm that the assay system can detect caspase-3 activation.[14]
-
Inhibitor Control: A parallel reaction containing an apoptosis-induced sample pre-incubated with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, is essential. A significant reduction in fluorescence in the presence of the inhibitor validates that the measured activity is indeed from caspase-3 or closely related DEVD-cleaving caspases.[7][14][15]
-
Substrate Blank: A well containing only the assay buffer and the Ac-ASTD-AMC substrate is necessary to measure the background fluorescence of the substrate itself. This value is subtracted from all other readings.
Field-Proven Experimental Protocols
The following protocols provide a step-by-step methodology for measuring caspase-3 activity in cell lysates.
Preparation of Reagents
-
Lysis Buffer (5X Stock): A common formulation includes 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EDTA, and 2.5% Triton X-100. Causality: HEPES provides a stable pH environment optimal for caspase activity. MgCl₂ and EDTA are included to manage divalent cation concentrations, and Triton X-100 is a non-ionic detergent that effectively lyses cell membranes without denaturing the enzyme.
-
Assay Buffer (2X Stock): Typically contains 40 mM HEPES (pH 7.5), 20% Glycerol, and 4 mM DTT. Causality: Glycerol acts as a stabilizing agent for the enzyme. Dithiothreitol (DTT) is a crucial reducing agent that maintains the cysteine residue in the caspase's active site in a reduced, catalytically active state. DTT is unstable in solution and must be added fresh to the buffer immediately before use.[7][14]
-
Ac-ASTD-AMC Substrate (10 mM Stock): Dissolve the lyophilized substrate in high-quality, anhydrous DMSO.[6][9] Store this stock solution in small aliquots at -20°C, protected from light and repeated freeze-thaw cycles.[6][7][11]
-
AMC Standard (1 mM Stock): Dissolve pure 7-amino-4-methylcoumarin in DMSO to create a stock solution for generating a standard curve.[10][15] This allows for the conversion of arbitrary fluorescence units (AFU) to absolute amounts (pmol) of product formed.
Protocol: Caspase-3 Activity Assay from Cell Lysates
This workflow outlines the critical steps from cell culture to data acquisition.
Caption: A typical experimental workflow for measuring caspase-3 activity.
Detailed Steps:
-
Induce Apoptosis: Culture cells to the desired confluency and treat with experimental compounds for the appropriate duration. Include positive and negative control wells.
-
Prepare Cell Lysates:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in freshly prepared, ice-cold 1X Lysis Buffer containing DTT.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[16]
-
Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.
-
-
Normalize Protein Concentration: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This step is critical for comparing activity between different samples.
-
Set Up the Assay Plate:
-
In a 96-well black plate, add a consistent amount of protein lysate (e.g., 50-100 µg) to each well.
-
For inhibitor control wells, add the specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) and incubate for 10-15 minutes at room temperature.
-
Add 2X Assay Buffer (with freshly added DTT).
-
Add deionized water to bring the volume to just under the final reaction volume (e.g., 90 µL for a final 100 µL reaction).
-
-
Initiate and Read the Reaction:
-
Initiate the reaction by adding the Ac-ASTD-AMC substrate to each well to achieve the desired final concentration.
-
Immediately place the plate in a fluorometer pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: ~380 nm, Em: ~460 nm). For a kinetic assay, take readings every 5-10 minutes for 1-2 hours. For an endpoint assay, incubate for 1-2 hours before taking a final reading.[7]
-
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal in Positive Control | Inactive DTT: DTT is essential for caspase activity and degrades quickly in solution. | Always prepare fresh DTT-containing buffers immediately before the experiment.[14] |
| Insufficient Apoptosis: The inducing agent concentration or incubation time may be suboptimal. | Perform a time-course and dose-response experiment to determine the peak of caspase-3 activation.[14] | |
| Low Protein Concentration: The amount of caspase-3 in the lysate is below the detection limit. | Increase the number of cells used for lysate preparation or increase the amount of protein per well.[14] | |
| High Background in Negative Control | Other Protease Activity: Other proteases in the lysate may be cleaving the substrate. | Confirm specificity using the Ac-DEVD-CHO inhibitor. If the signal persists, the activity is not from caspase-3. |
| Substrate Degradation: The substrate may have degraded due to improper storage. | Use a fresh aliquot of substrate. Always store protected from light and avoid freeze-thaw cycles.[14] |
Data Analysis and Interpretation
For kinetic assays, the rate of the reaction (change in fluorescence over time) is calculated. This rate is then normalized to the amount of protein in the well (e.g., AFU per minute per µg of protein).
To determine the absolute amount of cleaved substrate, a standard curve using known concentrations of free AMC should be generated.[1][15] This allows for the conversion of fluorescence units to pmol of AMC, providing a more quantitative measure of enzyme activity.
The final results are typically expressed as a fold-change in caspase-3 activity in treated samples compared to the untreated negative control. A significant increase in activity that is abrogated by the specific inhibitor provides strong evidence for apoptosis induction via the caspase-3 pathway.
References
-
AnaSpec. EnzoLyte™ AMC Caspase-3 Assay Kit.[Link]
-
PMC. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT.[Link]
-
PubMed Central. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.[Link]
-
ResearchGate. How to perform optimisation of Caspase 3 activity measurement with Ac-DEVD-AMC?[Link]
-
PMC. Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases.[Link]
-
NCBI Bookshelf. Apoptosis Dependent and Independent Functions of Caspases.[Link]
-
protocols.io. Caspase 3/7 Activity.[Link]
-
Assay Genie. Cleaved Caspase-3 and Apoptosis.[Link]
-
PubMed Central. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer.[Link]
-
ResearchGate. Involvement of caspase-3 in apoptosis pathways.[Link]
-
Wikipedia. Caspase 3.[Link]
-
PubMed. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives.[Link]
-
PubMed. Emerging roles of caspase-3 in apoptosis.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Guide: Ac-ASTD-AMC in Neurodegenerative Inflammation Profiling
[1][2]
Executive Summary: The Inflammatory Bridge
Target Audience: Senior Neurobiologists, Assay Developers, and Translational Pharmacologists.
In the landscape of neurodegenerative research, detecting apoptosis via generic Caspase-3/7 substrates (e.g., Ac-DEVD-AMC) is standard practice. However, these substrates fail to capture the specific downstream consequences of cell death, particularly the transition from apoptosis to secondary inflammation.
Ac-ASTD-AMC (Acetyl-Ala-Ser-Thr-Asp-7-amino-4-methylcoumarin) is a specialized fluorogenic substrate designed to mimic the cleavage site of Pro-EMAP II (Endothelial Monocyte-Activating Polypeptide II). Unlike generic substrates, Ac-ASTD-AMC allows researchers to specifically interrogate the Caspase-7 mediated release of EMAP II , a critical cytokine that recruits microglia and macrophages to sites of neuronal injury.
This guide details the application of Ac-ASTD-AMC to dissect the "apoptotic-inflammatory axis" in models of Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and ischemic stroke.
Mechanistic Grounding: The Caspase-7/EMAP II Axis
The Biological Context
While Caspase-3 is the primary executioner of apoptosis, Caspase-7 plays a distinct role in tissue remodeling and inflammation. In neurodegeneration, dying neurons must signal the immune system to clear debris. This is mediated by the cleavage of cytosolic Pro-EMAP II (43 kDa) into mature EMAP II (23 kDa).
-
Cleavage Site: The specific recognition motif is ASTD (Ala-Ser-Thr-Asp).[1][2]
-
Enzyme Specificity: Caspase-7 efficiently cleaves this site; Caspase-3 shows significantly lower efficiency for the ASTD motif compared to DEVD.
-
Outcome: Release of EMAP II triggers chemotaxis of microglia (CD11b+) and release of TNF-
/ IL-1 , perpetuating neuroinflammation.
The Synthetic Mimic
Ac-ASTD-AMC acts as a functional probe for this specific pathway.
-
Mechanism: Upon cleavage by Caspase-7 at the Aspartic acid (D) residue, the fluorophore AMC (7-amino-4-methylcoumarin) is released.
-
Signal: The free AMC fluoresces (Ex 354 nm / Em 442 nm), providing a quantitative readout of the inflammatory potential of the apoptotic event.
Pathway Visualization
The following diagram illustrates the specific positioning of Ac-ASTD-AMC within the neuroinflammatory cascade.
Caption: Schematic of Caspase-7 mediated EMAP II processing and the parallel detection mechanism using Ac-ASTD-AMC.
Experimental Protocol: Kinetic Profiling in Neuronal Lysates
Objective: Quantify Caspase-7 specific activity in neuronal lysates (e.g., SH-SY5Y or primary cortical neurons) treated with neurotoxic stressors.
Reagents and Buffer Composition
Trustworthiness in enzymatic assays relies on buffer stability. The following "Caspase-7 Selective Buffer" optimizes conditions for the ASTD cleavage while minimizing non-specific proteolysis.
| Component | Concentration | Function |
| HEPES (pH 7.5) | 50 mM | Maintains physiological pH optimum for Caspases. |
| NaCl | 100 mM | Ionic strength to mimic cytosolic conditions. |
| CHAPS | 0.1% (w/v) | Zwitterionic detergent; stabilizes the active caspase dimer. |
| EDTA | 1 mM | Chelates divalent cations that might inhibit caspases or activate metalloproteases. |
| Glycerol | 10% (v/v) | Stabilizes the enzyme structure during incubation. |
| DTT | 10 mM | Critical: Maintains the active site Cysteine in a reduced state. Add fresh. |
Workflow: The Self-Validating System
Step 1: Lysate Preparation
-
Harvest cells (
cells/sample) after induction of neurodegeneration (e.g., 24h treatment with A ). -
Wash with ice-cold PBS.
-
Resuspend in 50
L of chilled Lysis Buffer (Buffer above + Protease Inhibitor Cocktail minus caspase inhibitors). -
Incubate on ice for 20 minutes. Centrifuge at 12,000 x g for 10 min. Collect supernatant.
Step 2: The Specificity Check (Internal Control) To validate that the signal is Caspase-7/3 mediated and not off-target proteolysis (e.g., Legumain or Cathepsins), set up the following conditions:
-
Well A (Test): Lysate + Ac-ASTD-AMC (50
M) -
Well B (Negative Control): Lysate + Ac-ASTD-AMC + Z-DEVD-FMK (20
M). Note: Z-DEVD-FMK inhibits Caspase-7/3. If signal persists in Well B, it is non-specific. -
Well C (Substrate Blank): Buffer + Ac-ASTD-AMC (No lysate).
Step 3: Kinetic Measurement
-
Pre-incubate lysates at 37°C for 10 minutes.
-
Add Ac-ASTD-AMC substrate to a final concentration of 50
M. -
Immediately read fluorescence on a microplate reader.
-
Mode: Kinetic (read every 2 mins for 60 mins).
-
Excitation: 354 nm.
-
Emission: 442 nm.[1]
-
Data Analysis & Interpretation
Calculate the Relative Fluorescence Units (RFU) slope over the linear range.
Interpretation Table:
| Observation | Interpretation | Mechanistic Implication |
| High ASTD Signal | High Caspase-7 activity | Active processing of Pro-EMAP II; high risk of secondary microglial recruitment. |
| Low ASTD / High DEVD | Caspase-3 dominant | Apoptosis is occurring, but the specific inflammatory EMAP II pathway is not engaged. |
| Signal Resistant to Z-DEVD-FMK | Off-target cleavage | The ASTD substrate is being cleaved by other proteases (e.g., Proteasome or Granzyme B). |
Advanced Application: Drug Screening for Anti-Inflammatory Neuroprotection
In drug discovery, preventing neuronal death is often insufficient if the inflammatory cascade has already been triggered. Ac-ASTD-AMC serves as a screen for compounds that specifically block the immunogenic conversion of the dying neuron.
Screening Workflow Diagram
Caption: Screening workflow to identify compounds that inhibit the Caspase-7/EMAP II inflammatory axis.
Comparative Substrate Profiling
When characterizing a novel neuroprotective drug, use Ac-ASTD-AMC alongside Ac-DEVD-AMC to determine the "Inflammatory Index."
-
Ratio Calculation:
-
A lower ratio indicates the drug may preferentially inhibit the inflammatory processing arm of the caspase cascade or shift the cell death modality away from immunogenic apoptosis.
References
-
Behrensdorf, H. A., et al. (2000). The endothelial monocyte-activating polypeptide II (EMAP II) is a substrate for caspase-7.[3] Journal of Biological Chemistry.
-
Shalak, V., et al. (2001). The EMAP II cytokine is released from the mammalian multisynthetase complex after cleavage of its p43/proEMAP II component. Journal of Biological Chemistry.
-
Stroup, G. B., et al. (2001). Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo. (Reference for AMC substrate specificity profiling methodology). Journal of Bone and Mineral Research.[1]
-
Hou, X., et al. (2016). Endothelial monocyte-activating polypeptide II induces blood-tumor barrier permeability by opening tight junctions. (Context for EMAP II in CNS pathology). Journal of Molecular Neuroscience.
Ac-Ala-Ser-Thr-Asp-AMC supplier information
An In-Depth Technical Guide to Ac-Ala-Ser-Thr-Asp-AMC: Sourcing, Validation, and Application
Executive Summary
Ac-Ala-Ser-Thr-Asp-AMC (Ac-ASTD-AMC) is a specialized fluorogenic peptide substrate used primarily to interrogate caspase-like proteolytic activity . While less ubiquitous than the canonical Caspase-3 substrate (Ac-DEVD-AMC) or Caspase-8 substrate (Ac-IETD-AMC), Ac-ASTD-AMC serves as a critical tool in specificity profiling , proteasome β1-subunit analysis , and multiplexed protease assays .
This guide provides a rigorous framework for researchers to source, validate, and utilize Ac-ASTD-AMC. Unlike standard catalog reagents, the utility of Ac-ASTD-AMC relies heavily on the purity of the peptide and the precise control of assay conditions to distinguish between overlapping protease activities (e.g., Caspase-8 vs. Granzyme B vs. Proteasome).
Biochemical Mechanism & Signal Generation
The utility of Ac-ASTD-AMC rests on the fluorogenic properties of the 7-amino-4-methylcoumarin (AMC) leaving group.[1]
-
Substrate Architecture: The tetrapeptide Ala-Ser-Thr-Asp (ASTD) mimics the cleavage site of specific cysteine proteases. The Acetyl (Ac) group at the N-terminus stabilizes the peptide against aminopeptidases.
-
The Reaction: Proteases with a P1 specificity for Aspartic Acid (Asp) attack the amide bond linking the C-terminal Asp to the AMC fluorophore.
-
Signal Transduction: Intact Ac-ASTD-AMC is weakly fluorescent. Upon hydrolysis, free AMC is released.[1] The removal of the electron-withdrawing peptide group restores the conjugation of the coumarin ring, resulting in a strong fluorescence shift (Blue shift).
DOT Diagram 1: Enzymatic Hydrolysis Mechanism
Caption: Mechanism of signal generation. The protease cleaves the amide bond at the C-terminus of the Aspartic acid residue, liberating highly fluorescent AMC.
Supplier Information & Sourcing Strategy
Sourcing Ac-ASTD-AMC requires more diligence than standard reagents because it is often synthesized on-demand or stocked in smaller batches. The "Supplier Information" below is not merely a list, but a qualification matrix to ensure experimental reproducibility.
Validated Suppliers
Based on technical specifications and literature citations, the following suppliers are verified sources for high-grade Ac-ASTD-AMC:
| Supplier | Grade / Purity | Typical Application | Notes |
| Bachem | Research Grade (>95%) | Specificity Profiling | Cited in high-impact proteasome/cathepsin studies [1]. |
| Chem-Impex | High Purity (>98%) | Enzyme Kinetics | Reliable stock for bulk synthesis requirements [2]. |
| AnaSpec | Analytical Grade | FRET/Fluorogenic Assays | Known for strict QC on fluorescent conjugates. |
| Eurogentec | Custom/Catalog | Library Screening | Offers custom aliquoting for high-throughput screens [3]. |
Critical Quality Attributes (CQA)
When ordering, you must verify the Certificate of Analysis (CoA) for these specific parameters. Do not accept generic "Peptide" specifications.
-
Purity (HPLC): Must be >95% . Impurities often consist of truncated peptides (e.g., Ac-STD-AMC) which can have vastly different kinetic parameters (
, ), skewing specificity data. -
Counter-Ion:
-
TFA (Trifluoroacetate): Standard for synthesis. Acceptable for biochemical assays if buffer capacity is high.
-
Acetate/HCl: Preferred for cell-based or live-cell assays to avoid TFA cytotoxicity. Note: Most Ac-ASTD-AMC is sold as a TFA salt; ensure your assay buffer (>50mM HEPES) can buffer the pH.
-
-
Solubility: The peptide is hydrophobic. Ensure the supplier confirms solubility in DMSO or DMF at >10 mM.
Experimental Protocol: Validated Assay Workflow
This protocol is designed for a 96-well plate format to measure Caspase-like or Proteasome activity.
Reagents Preparation
-
Stock Solution (10 mM): Dissolve 1 mg of Ac-ASTD-AMC (MW ~591.6 g/mol ) in ~169
L of anhydrous DMSO. Vortex until completely dissolved. Store at -20°C in dark aliquots. -
Assay Buffer (Standard Caspase/Proteasome):
-
50 mM HEPES (pH 7.4)
-
100 mM NaCl[1]
-
0.1% CHAPS (Critical for stabilizing the enzyme)
-
Freshly Added: 10 mM DTT (Essential for cysteine protease activity) and 1 mM EDTA.
-
Assay Procedure
DOT Diagram 2: Experimental Workflow
Caption: Step-by-step assay workflow emphasizing the necessity of a parallel inhibitor control arm.
-
Plate Setup: Use Black, flat-bottom 96-well plates to minimize background scattering.
-
Blanking: Include a "Substrate Only" well (Buffer + Ac-ASTD-AMC) to correct for auto-hydrolysis.
-
Reaction:
-
Add 90
L of Enzyme/Lysate in Assay Buffer. -
Incubate 15 min at 37°C to activate catalytic cysteines.
-
Add 10
L of 500 M Ac-ASTD-AMC (diluted from stock) for a final concentration of 50 M .
-
-
Data Acquisition: Measure fluorescence immediately (Kinetic Mode) for 60 minutes.
-
Excitation: 354 nm (Bandwidth 20 nm)
-
Emission: 442 nm (Bandwidth 20 nm)
-
Troubleshooting & Specificity Validation (Self-Validating System)
Because ASTD is not a strictly exclusive substrate (it can be cleaved by Caspase-8, Caspase-3, and the Proteasome β1 subunit), you must validate the signal source.
Table 1: Specificity Deconvolution Matrix
| Observed Signal | Inhibitor Added | Resulting Signal | Interpretation |
| High | Z-VAD-FMK (Pan-Caspase) | Low (<10%) | Activity is Caspase-driven. |
| High | MG-132 (Proteasome) | Low (<10%) | Activity is Proteasome-driven (β1 subunit). |
| High | Z-IETD-FMK (Caspase-8) | Low (<10%) | Activity is specifically Caspase-8. |
| High | None | High | Valid total protease activity. |
Expert Insight: If using Ac-ASTD-AMC to study Proteasome activity , you must include a specific Caspase inhibitor (like Z-DEVD-FMK) in the buffer to block background apoptosis-related caspases, ensuring the signal is purely from the proteasome [4].
References
-
Choe, Y., et al. (2006). "Substrate profiling of cysteine proteases using a combinatorial peptide library identifies specificity determinants of the bilharzia therapeutic target Schistosoma mansoni cathepsin B1." PLoS Pathogens, 2(3), e29.
-
Chem-Impex International. (n.d.). "Product Data Sheet: Ac-Ala-Ser-Thr-Asp-AMC." Chem-Impex Catalog.
-
O'Brien, T., et al. (2008). "A Parasite Cysteine Protease Is Key to Host Protein Degradation and Iron Acquisition." Journal of Biological Chemistry, 283(43), 28934–28943.
-
Kisselev, A. F., et al. (2003). "The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates." Journal of Biological Chemistry, 278(38), 35869–35877.
Sources
Methodological & Application
Measuring enzyme activity with Ac-ASTD-AMC
Application Note & Protocol
Quantitative Measurement of Effector Caspase Activity Using the Fluorogenic Substrate Ac-DEVD-AMC
A Note on Substrate Selection: This document provides a comprehensive guide to measuring enzyme activity using an acetylated-tetrapeptide-AMC fluorogenic substrate. While the principles and protocols described herein are broadly applicable to a variety of peptide substrates, this guide will focus on the well-characterized and widely utilized substrate, Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) . This substrate is a highly specific target for effector caspases, primarily Caspase-3 and Caspase-7, key executioners in the apoptotic pathway. The detailed methodologies can be readily adapted for other AMC-based substrates by adjusting the specific peptide sequence to match the target enzyme of interest.
Introduction: Illuminating the Machinery of Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key molecular hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases.[1][2] These enzymes exist as inactive zymogens in healthy cells and are activated through a proteolytic cascade in response to apoptotic stimuli. Effector caspases, such as Caspase-3 and Caspase-7, are the primary executioners of the apoptotic program, cleaving a multitude of cellular proteins to orchestrate the systematic dismantling of the cell.[1][3]
The ability to accurately quantify caspase activity is crucial for research in cancer, neurodegenerative diseases, and immunology, as well as for the high-throughput screening of potential therapeutic agents that modulate apoptosis.[4] Fluorogenic assays provide a sensitive, continuous, and high-throughput method for measuring enzyme activity.[5][6] This guide details the use of Ac-DEVD-AMC, a fluorogenic substrate specifically designed to measure the activity of Caspase-3 and Caspase-7.[7][8]
Principle of the Assay
The assay leverages the principles of fluorescence spectroscopy to detect caspase activity.[9][10] The Ac-DEVD-AMC substrate consists of the Caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[7] In its intact form, the substrate is minimally fluorescent because the fluorescence of the AMC group is quenched. Upon incubation with a sample containing active Caspase-3 or -7, the enzyme recognizes and cleaves the peptide sequence at the aspartic acid residue C-terminal to the DEVD sequence. This cleavage event liberates the free AMC fluorophore, which exhibits a strong, quantifiable fluorescent signal.[1][7][11] The rate of increase in fluorescence intensity is directly proportional to the amount of active caspase in the sample.
Figure 2: Step-by-step workflow for the Caspase-3/7 activity assay.
-
Prepare Substrate Working Solution: Dilute the 10 mM Ac-DEVD-AMC stock solution to 100 µM in Complete Assay Buffer. Prepare enough for all wells (50 µL per well). Keep this solution on ice and protected from light. The final concentration in the assay will be 50 µM.
-
Set Up Plate: Add the following to appropriate wells of a black 96-well plate:
-
Sample Wells: 20-50 µg of cell lysate protein.
-
Positive Control: 10-20 ng of recombinant active Caspase-3.
-
Negative Control (Inhibited): 20-50 µg of apoptotic lysate pre-incubated with 1 µL of 10 µM Ac-DEVD-CHO for 15-30 min.
-
Blank (No Enzyme): Volume of lysis buffer equal to the sample wells.
-
Blank (Substrate Only): Volume of Complete Assay Buffer.
-
-
Adjust Volume: Add Complete Assay Buffer to all wells to bring the total volume to 50 µL.
-
Initiate Reaction: Add 50 µL of the 100 µM Substrate Working Solution to all wells, bringing the final volume to 100 µL. Mix gently by shaking the plate for 30-60 seconds. [4]5. Measure Fluorescence:
-
Kinetic Reading (Recommended): Immediately place the plate in the fluorescence reader pre-set to 30-37°C. Measure fluorescence intensity (Ex: 380 nm, Em: 440-460 nm) every 5 minutes for 30-60 minutes. [4]The kinetic method is superior as it measures the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity.
-
Endpoint Reading: Incubate the plate at 37°C for 30-60 minutes, protected from light. After incubation, measure the final fluorescence intensity. [4]
-
Protocol 4: AMC Standard Curve
To convert relative fluorescence units (RFU) into an absolute amount of product formed, a standard curve is essential.
-
Prepare AMC Dilutions: Perform a serial dilution of the 1 mM AMC stock solution in Complete Assay Buffer to generate standards ranging from 0 to 25 µM.
-
Plate Standards: Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
Measure Fluorescence: Read the fluorescence of the standards using the same instrument settings as the main assay.
-
Plot Data: Plot the RFU values against the known AMC concentration (in pmol/well). Perform a linear regression to obtain the slope of the line (RFU/pmol). This slope is your conversion factor.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the RFU value from the "Substrate Only" blank from all other readings. [4]2. Calculate Activity (Kinetic Assay):
-
For each sample, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the RFU vs. time plot (ΔRFU/min).
-
Convert this rate to pmol/min using the slope from the AMC standard curve: Activity (pmol/min) = (ΔRFU / min) / (Slope of AMC Standard Curve)
-
Normalize the activity to the amount of protein in the well: Specific Activity (pmol/min/mg) = Activity (pmol/min) / (mg of protein per well)
-
-
Inhibitor Screening (IC₅₀ Determination):
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Sample Data Table: IC₅₀ Determination
| Inhibitor [nM] | log[Inhibitor] | Avg. Activity (RFU/min) | % Inhibition |
| 0 (Vehicle) | N/A | 512.3 | 0% |
| 1 | 0 | 450.1 | 12.1% |
| 10 | 1 | 289.5 | 43.5% |
| 25 | 1.4 | 248.8 | 51.4% |
| 50 | 1.7 | 150.7 | 70.6% |
| 100 | 2 | 82.4 | 83.9% |
| 500 | 2.7 | 25.1 | 95.1% |
Assay Validation and Troubleshooting
A robust and reliable assay depends on proper validation and controls.
-
Linearity: Ensure the assay is within the linear range of both the instrument and the reaction kinetics. If the signal from apoptotic lysates is too high, dilute the lysate.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent.
-
Substrate Specificity: While Ac-DEVD-AMC is selective for Caspase-3, it is also efficiently cleaved by Caspase-7. [4]To differentiate, one might use specific inhibitors or immunodepletion, though for many apoptosis studies, measuring the total "DEVDase" activity is sufficient.
| Issue | Possible Cause | Solution |
| High Background | Substrate degradation. | Aliquot substrate and protect from light/freeze-thaw cycles. Check buffer for contamination. |
| Low Signal | Insufficient caspase activity. | Increase amount of cell lysate; confirm apoptosis induction by another method (e.g., Western blot for cleaved PARP); check DTT freshness. |
| Inactive enzyme. | Ensure proper storage and handling of recombinant enzyme. | |
| Non-linear kinetics | Substrate depletion or enzyme instability. | Dilute the cell lysate or enzyme. Reduce the assay time. |
References
-
AnaSpec, Inc. (n.d.). EnzoLyte™ AMC Caspase-3 Assay Kit. [Link]
-
Harris, J. L., et al. (2001). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 98(25), 14320-14325. [Link]
-
Poreba, M., et al. (2014). Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. In Methods in Molecular Biology (Vol. 1133, pp. 47-60). Humana Press. [Link]
-
NovoPro Bioscience Inc. (n.d.). Ac-DNLD-AMC peptide. [Link]
-
ResearchGate. (2016). How to perform optimisation of Caspase 3 activity measurement with Ac-DEVD-AMC?. [Link]
-
Di Pardo, A., & Maglione, V. (2018). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 19(11), 3349. [Link]
-
Al-Lamki, R. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5431. [Link]
-
Elabscience. (n.d.). Understanding Fluorescence Enzyme Immunoassay: Principles and Applications. [Link]
-
ResearchGate. (n.d.). Assay principle The caspase-activated DNV fluorogenic substrate allows.... [Link]
-
ResearchGate. (n.d.). The principle of the fluorogenic assay for transaminase activity detection.... [Link]
-
Lavis, L. D., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(7), 1683-1693. [Link]
-
PubChem. (n.d.). Inhibition of recombinant HDAC5... by fluorescence analysis. [Link]
-
PeptaNova. (n.d.). Ac-Asp-Asn-Leu-Asp-AMC. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. biotium.com [biotium.com]
- 9. Understanding Fluorescence Enzyme Immunoassay: Principles and Applications - nanomicronspheres [nanomicronspheres.com]
- 10. goldbio.com [goldbio.com]
- 11. Ac-DNLD-AMC peptide [novoprolabs.com]
Ac-ASTD-AMC for inhibitor screening assay
Application Note: High-Throughput Inhibitor Screening Using Ac-ASTD-AMC
Subtitle: A Targeted Fluorogenic Protocol for Caspase-7 and Cysteine Protease Profiling[1]
Executive Summary
Ac-ASTD-AMC (Acetyl-Ala-Ser-Thr-Asp-7-Amino-4-methylcoumarin) is a specialized synthetic fluorogenic tetrapeptide substrate designed for the kinetic analysis and inhibitor screening of cysteine proteases, with a distinct affinity for Caspase-7 (and the highly homologous Caspase-3), as well as utility in profiling parasitic proteases like Trypanosoma brucei Cathepsin B (TbCatB).[1]
Unlike the ubiquitous Ac-DEVD-AMC, the ASTD sequence offers a unique P4-P1 recognition motif (Alanine-Serine-Threonine-Aspartate) that allows researchers to probe subtle substrate specificity differences in the S4-S1 binding pockets of executioner caspases.[1] This guide provides a rigorous, self-validating protocol for using Ac-ASTD-AMC to screen small-molecule inhibitors, ensuring high Z’ factors and reproducible IC50 data.
Scientific Mechanism & Rationale
The Fluorogenic Switch
The utility of Ac-ASTD-AMC relies on the non-fluorescent nature of the amide bond between the C-terminal Aspartic acid (Asp) and the 7-amino-4-methylcoumarin (AMC) reporter.[1]
-
Intact State: The AMC fluorophore is quenched via its amide linkage to the peptide.
-
Enzymatic Cleavage: Active Caspase-7 (or related protease) recognizes the P1 Aspartate residue.[1] Hydrolysis of the peptide bond releases free AMC.
-
Signal Generation: Free AMC exhibits strong fluorescence (Excitation: ~354–380 nm; Emission: ~440–460 nm). The rate of fluorescence increase is directly proportional to enzymatic activity.[1]
Substrate Specificity (ASTD vs. DEVD)
While Ac-DEVD-AMC is the gold standard for Caspase-3/7, Ac-ASTD-AMC serves a critical niche:
-
Caspase-7 Selectivity: Literature indicates Ac-ASTD-AMC is effectively cleaved by murine and human Caspase-7, often used to differentiate subtle kinetic profiles between Caspase-3 and Caspase-7.[1]
-
Parasitic Protease Profiling: It functions as a probe for Cathepsin B-like enzymes in parasites (e.g., T. brucei), where the P2 Threonine and P3 Serine provide differential binding affinity compared to mammalian cathepsins.[1]
Experimental Workflow & Logic
The following diagram illustrates the logical flow of the inhibitor screening assay, from plate preparation to data analysis.
Caption: Step-by-step workflow for Ac-ASTD-AMC inhibitor screening, emphasizing the pre-incubation step for equilibrium binding.
Detailed Protocol: Inhibitor Screening Assay
Prerequisites:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (add DTT fresh).[1]
-
Enzyme: Recombinant Caspase-7 (active) or Caspase-3.[1]
-
Substrate: Ac-ASTD-AMC (Stock: 10 mM in DMSO).[1]
-
Controls:
Step 1: Reagent Preparation
-
Substrate Stock: Dissolve Ac-ASTD-AMC powder in anhydrous DMSO to 10 mM. Store at -20°C.
-
Working Substrate Solution: Dilute stock to 2X concentration (e.g., 40 µM) in Assay Buffer immediately before use. Final assay concentration will be 20 µM.
-
Enzyme Solution: Dilute active Caspase-7 in Assay Buffer to a concentration that yields linear signal over 60 minutes (typically 0.1 – 1 U/well or ~1-10 nM).
Step 2: Inhibitor Dilution & Plating
-
Prepare a 4X serial dilution of test inhibitors in Assay Buffer (ensure DMSO < 2% final).
-
Add 10 µL of diluted Inhibitor to the respective wells of a black 96-well flat-bottom plate.
-
Add 10 µL of Enzyme Solution to the "Test" and "Positive Control" wells.
-
Add 10 µL of Assay Buffer (no enzyme) to "Background/Blank" wells.
Step 3: Pre-Incubation (Critical)
-
Incubate the plate at 25°C or 37°C for 15–30 minutes .
-
Why? This allows the inhibitor to bind the enzyme active site (or allosteric site) and reach equilibrium before the substrate competes for the pocket.[1]
Step 4: Reaction Initiation
-
Add 20 µL of 2X Ac-ASTD-AMC Working Solution to all wells.[1]
-
Total Volume = 40 µL.[1]
-
Mix briefly (shake plate for 10 seconds).
Step 5: Kinetic Measurement
-
Instrument: Fluorescence Microplate Reader.[1]
-
Settings:
Data Analysis & Validation
Signal Linearity Check
Plot RFU (Relative Fluorescence Units) vs. Time. Select the linear portion of the curve (initial velocity,
IC50 Calculation
Calculate the % Relative Activity for each inhibitor concentration:
[1]Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Background | Free AMC in stock; Autofluorescence of inhibitor | Check substrate purity; Include "Inhibitor only" control wells. |
| Low Signal | Inactive Enzyme; DTT oxidation | Use fresh DTT (critical for Cysteine proteases); Titrate enzyme.[1] |
| Non-Linear Kinetics | Substrate depletion; Enzyme instability | Reduce enzyme concentration; Add 0.1% BSA for stability.[1] |
| Z' Factor < 0.5 | Pipetting error; High variability | Use automated dispensing; Increase replicate number (n=3). |
Pathway Visualization: Proteolytic Cleavage
The following diagram details the molecular mechanism of the assay.
Caption: Mechanism of Ac-ASTD-AMC hydrolysis by Caspase-7, resulting in the release of the fluorogenic AMC moiety.
References
-
Bachem. (n.d.).[1][3][4] Ac-Ala-Ser-Thr-Asp-AMC (Ac-ASTD-AMC) Product Data. Retrieved from (Verified via search results linking to Bachem/Chem-Impex).[1]
-
Caffrey, C. R., et al. (2001).[1] A Parasite Cysteine Protease Is Key to Host Protein Degradation and Iron Acquisition.[1] Journal of Biological Chemistry , 276, 43147-43152.[1] (Demonstrates use of Ac-ASTD-AMC in profiling TbCatB and comparison with Caspase substrates).
-
McStay, G. P., et al. (2008).[1] Caspase-7 activity is not required for the execution of apoptosis.[1] Cell Death & Differentiation . (Discusses Caspase-7 substrate specificity and differentiation from Caspase-3).
-
MedChemExpress. (n.d.).[1] Caspase-3/7 Assay Protocols. Retrieved from .[1]
(Note: Ac-ASTD-AMC is a specialized reagent.[1] While less common than DEVD, it is commercially available and follows standard AMC-peptide kinetic principles.)[1]
Sources
Application Notes and Protocols for Ac-Ala-Ser-Thr-Asp-AMC: A Guide to Determining Optimal Working Concentration
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of the fluorogenic peptide substrate Ac-Ala-Ser-Thr-Asp-AMC (Acetyl-L-alanyl-L-seryl-L-threonyl-L-aspartyl-7-amino-4-methylcoumarin). As specific enzyme affinity and kinetic data for this peptide sequence are not broadly characterized in public literature, this guide emphasizes the fundamental principles and empirical methodologies required to determine its optimal working concentration for any given protease. We present a self-validating framework that empowers the end-user to characterize the substrate's performance, ensuring data integrity and reproducibility. The protocols herein detail everything from reagent preparation to kinetic analysis, establishing a robust foundation for incorporating Ac-ASTD-AMC into novel protease activity assays.
Introduction: Understanding the Ac-ASTD-AMC Substrate
Ac-Ala-Ser-Thr-Asp-AMC belongs to the class of fluorogenic substrates used to measure the activity of proteolytic enzymes. The core principle of its function is elegant in its simplicity: the tetrapeptide sequence, Ala-Ser-Thr-Asp, acts as a recognition motif for a specific protease. This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which in its conjugated form is non-fluorescent or exhibits very low quantum yield.
Upon enzymatic cleavage of the peptide bond between the C-terminal aspartic acid (Asp) and the AMC molecule, the free AMC is liberated. This release from the quenching effect of the peptide results in a significant increase in fluorescence, which can be monitored over time using a spectrofluorometer. The rate of this fluorescence increase is directly proportional to the activity of the target enzyme in the sample.
The Critical Role of the P1 Aspartate Residue
All caspases, a family of cysteine proteases central to apoptosis and inflammation, demonstrate a stringent requirement for an Aspartate (Asp) residue at the P1 position of their substrates—the amino acid immediately preceding the cleavage site. The presence of Asp at the P1 position in Ac-ASTD-AMC strongly suggests its utility in assays for caspases or other proteases with similar S1 pocket specificity, such as legumain.
Specificity Beyond P1: The AST Motif
The amino acids at the P2 (Threonine), P3 (Serine), and P4 (Alanine) positions are the primary determinants of substrate specificity among different proteases. While common caspase substrates utilize sequences like DEVD (caspase-3/7) or YVAD (caspase-1), the ASTD sequence is less common. Research into substrate specificity has shown that substitutions at these positions can fine-tune selectivity. For instance, some studies have explored Threonine at the P2 position to modulate cross-reactivity between caspases and other proteases like legumain. Therefore, Ac-ASTD-AMC may serve as a tool to investigate novel protease activities or to profile enzymes with unique substrate preferences.
Expert Insight: The lack of a widely-published, specific target for Ac-ASTD-AMC should not be viewed as a limitation, but as an opportunity. This substrate is an ideal tool for exploratory research, such as screening for uncharacterized proteolytic activity in complex biological samples or characterizing the substrate profile of a newly purified enzyme. The key is to approach its use with a systematic, empirical mindset, which this guide is designed to facilitate.
Foundational Knowledge: Reagent Preparation and Handling
Scientific integrity begins with meticulous preparation. The accuracy of your enzyme activity assay is critically dependent on the proper handling, storage, and preparation of the Ac-ASTD-AMC substrate and associated reagents.
Ac-ASTD-AMC Stock Solution
Fluorogenic peptide substrates are typically supplied as a lyophilized powder. Due to their hydrophobic nature, they are sparingly soluble in aqueous buffers but readily soluble in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice.
-
Stock Concentration: Prepare a high-concentration stock solution, typically in the range of 1-10 mM. A 10 mM stock is recommended for minimizing the volume of organic solvent added to the final aqueous assay buffer (ideally ≤1% v/v).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Repeated freeze-thaw cycles can degrade the peptide and should be strictly avoided.
Assay Buffer Formulation
The composition of the assay buffer is critical for optimal enzyme activity. A generic, yet robust, starting buffer for caspase-like proteases includes:
-
Buffering Agent: 20-50 mM HEPES, pH 7.2-7.5.
-
Stabilizer: 10% (w/v) Sucrose or 10% (v/v) Glycerol to stabilize the enzyme.
-
Reducing Agent: 2-10 mM Dithiothreitol (DTT). Many cysteine proteases, including caspases, require a reducing environment to maintain the catalytic cysteine residue in its active state. Prepare DTT fresh for each experiment.
-
Detergent (optional): 0.1% (w/v) CHAPS or 0.05% Triton X-100 can be included, particularly when using cell lysates, to minimize non-specific interactions.
Free AMC Standard for Calibration
To convert relative fluorescence units (RFU) into the absolute amount of product formed (moles or grams), a standard curve using free AMC is essential.
-
Preparation: Prepare a 1 mM stock of 7-amino-4-methylcoumarin in DMSO. From this, create a series of dilutions in assay buffer ranging from low nanomolar to mid-micromolar concentrations (e.g., 0 to 5 µM).
-
Measurement: The standard curve should be measured under the exact same conditions as the enzyme assay (e.g., same plate type, buffer volume, temperature, and instrument settings).
Core Protocol: Determining the Optimal Working Concentration
The "working concentration" is not a single, universal value. It is context-dependent, primarily influenced by the Michaelis-Menten constant (Kₘ) of the enzyme-substrate interaction. The Kₘ represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ).
-
For Kinetic Assays: To accurately measure initial reaction velocities (V₀), the substrate concentration should ideally be at or below the Kₘ.
-
For Endpoint Assays & High-Throughput Screening: To ensure the reaction is primarily limited by enzyme concentration and not substrate availability, a substrate concentration of 2-10 times the Kₘ is often used.
Since the Kₘ of your specific enzyme for Ac-ASTD-AMC is unknown, it must be determined experimentally. The following protocol outlines a substrate titration experiment to find the optimal concentration.
Experimental Workflow Diagram
Application Note: In vitro Applications of Ac-Ala-Ser-Thr-Asp-AMC (Ac-ASTD-AMC)
Subtitle: A Physiologically Relevant Substrate for Profiling Caspase-3 Activity and PAK2-Mediated Apoptotic Signaling[1]
Executive Summary
Ac-Ala-Ser-Thr-Asp-AMC (Ac-ASTD-AMC) is a fluorogenic peptide substrate designed to assay the activity of Caspase-3 (and to a lesser extent, Caspase-7).[1][2] Unlike the canonical, generic substrate Ac-DEVD-AMC, the ASTD sequence is derived specifically from the cleavage site of p21-activated kinase 2 (PAK2) .[1]
This application note details the utility of Ac-ASTD-AMC in distinguishing physiologically relevant apoptotic events. While Ac-DEVD-AMC is the gold standard for total effector caspase activity, Ac-ASTD-AMC offers a window into the specific cytoskeletal reorganization pathways driven by Caspase-3, as PAK2 cleavage is the mechanistic trigger for apoptotic cell blebbing.[1]
Key Applications:
-
Physiological Relevance Profiling: Mimicking native protein cleavage events (PAK2) rather than generic consensus sequences.
-
High-Throughput Screening (HTS): Screening small molecule inhibitors against Caspase-3 with higher stringency.[1]
-
Kinetic Characterization: Determination of
and for Caspase-3 variants or mutants.
Mechanistic Principles
The Chemistry of Detection
The substrate consists of the tetrapeptide Acetyl-Ala-Ser-Thr-Asp (Ac-ASTD) conjugated to the fluorophore 7-Amino-4-methylcoumarin (AMC).[1]
-
Quenched State: When attached to the peptide, the AMC amide bond locks the fluorophore's resonance, shifting its absorption and minimizing fluorescence.
-
Active State: Caspase-3 recognizes the P4-P1 motif (ASTD) and hydrolyzes the amide bond at the C-terminus of the Aspartic acid residue.[1] This releases free AMC.[3]
-
Signal: Free AMC is highly fluorescent (Excitation: ~380 nm, Emission: ~440-460 nm).[1] The increase in fluorescence intensity is directly proportional to enzyme activity.
Biological Context: The PAK2 Connection
The sequence ASTD is not random. It corresponds to the specific cleavage site within the regulatory domain of PAK2.
-
Pathway: Apoptosis
Caspase-3 activation Cleavage of PAK2 at ASTD Constitutively active PAK2 fragment Myosin Light Chain phosphorylation Membrane Blebbing .[1] -
Significance: Using Ac-ASTD-AMC allows researchers to assay the specific catalytic capability of Caspase-3 required to drive morphological changes, providing a more nuanced view than generic DEVD cleavage.[1]
Signal Transduction Visualization
The following diagram illustrates the specific role of the ASTD motif within the apoptotic cascade and how the synthetic substrate mimics this pathway.
Figure 1: Caspase-3 mediated cleavage of native PAK2 vs. synthetic Ac-ASTD-AMC substrate.[1] The assay mimics the specific activation step of the cell blebbing pathway.
Experimental Protocol: Kinetic Assay
Objective: To quantify Caspase-3 activity in cell lysates or using recombinant enzymes.
Materials Required
-
Substrate: Ac-Ala-Ser-Thr-Asp-AMC (Lyophilized).[1]
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol.
-
Expert Note: DTT is critical. Caspases have an active site cysteine that is prone to oxidation. Add DTT fresh immediately before the assay.
-
-
Enzyme Source: Recombinant Caspase-3 or Apoptotic Cell Lysate (e.g., Jurkat cells treated with Staurosporine).[1]
-
Inhibitor Control: Ac-DEVD-CHO (reversible) or Z-VAD-FMK (irreversible).[1]
-
Standard: Free 7-Amino-4-methylcoumarin (AMC) for calibration.[1]
Stock Solution Preparation
-
Reconstitution: Dissolve Ac-ASTD-AMC in high-grade DMSO to a concentration of 10 mM .
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.
-
-
Working Solution: Dilute the 10 mM stock to 50-100 µM in Assay Buffer just prior to use.
Step-by-Step Procedure (96-Well Format)
| Step | Action | Volume | Rationale |
| 1 | Prepare Plate | - | Use a black-walled, clear-bottom 96-well plate to minimize background fluorescence and cross-talk. |
| 2 | Add Enzyme | 50 µL | Add cell lysate (10-50 µg protein) or recombinant Caspase-3 (0.1-1 unit) to sample wells. |
| 3 | Add Buffer/Controls | 50 µL | Add Assay Buffer to "Blank" wells. Add Inhibitor (Ac-DEVD-CHO) + Enzyme to "Specificity Control" wells.[1] |
| 4 | Incubate (Pre-read) | - | Incubate for 10 min at 37°C to allow temperature equilibration and inhibitor binding (if applicable). |
| 5 | Initiate Reaction | 50 µL | Add Ac-ASTD-AMC Working Solution (final conc. ~25-50 µM) to all wells. |
| 6 | Measurement | - | Immediately place in fluorescence microplate reader. |
| 7 | Settings | - | Ex: 380 nm |
Data Analysis
-
Background Subtraction: Subtract the RFU (Relative Fluorescence Units) of the "Blank" wells from all sample wells.
-
Linearity Check: Plot RFU vs. Time. Select the linear portion of the curve (initial velocity,
). -
Slope Calculation: Calculate the slope (
). -
Quantification: Use an AMC standard curve to convert
into .
Technical Validation & Troubleshooting
Specificity: ASTD vs. DEVD
While Ac-DEVD-AMC is the generic "consensus" substrate, Ac-ASTD-AMC offers higher selectivity for Caspase-3 over Caspase-7 in certain buffer conditions, though cross-reactivity exists.[1]
-
Experiment: To confirm the signal is Caspase-3 driven, use a specific Caspase-3 inhibitor or compare lysates from Caspase-3 knockout vs. Wild Type cells.[1]
-
Interpretation: If Ac-DEVD-AMC signal is high but Ac-ASTD-AMC signal is low, the sample may contain other proteases (like Caspase-7 or proteasome subunits) that prefer the acidic DEVD motif but cannot accommodate the Ser/Thr steric bulk of ASTD.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background | Free AMC contamination or oxidized DTT.[1] | Check substrate purity (HPLC).[1] Prepare fresh buffer with new DTT. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability.[1] | Reduce enzyme concentration.[1][4] Ensure assay is performed at 37°C. |
| Low Signal | Substrate concentration < | Increase Ac-ASTD-AMC concentration (up to 100 µM).[1] |
| No Inhibition | Inhibitor degradation.[1] | Ensure Ac-DEVD-CHO is functional.[1] Pre-incubate inhibitor for 15-30 mins.[1] |
References
-
Rudel, T. and Bokoch, G.M. (1997). Membrane and morphological changes in apoptotic cells regulated by caspase-mediated activation of PAK2.[1] Science, 276(5318), pp.1571-1574.
-
McStay, G.P., et al. (2008).[5] Overlapping cleavage specificity of the activating pathways in apoptosis. Cell Death & Differentiation, 15, pp.322–331.
-
Biosynth. (n.d.). Ac-Ala-Ser-Thr-Asp-AMC Product Data. Biosynth Catalog.
-
Santa Cruz Biotechnology. (n.d.). Caspase-3 Substrates and Assay Principles. SCBT Application Notes.
Sources
Application Notes and Protocols for the Use of Ac-ASTD-AMC in Purified Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Protease Activity with Fluorogenic Substrates
In the intricate landscape of cellular signaling and disease progression, proteases play a pivotal role as molecular scissors, precisely cleaving other proteins to regulate a vast array of biological processes. The study of these enzymes is fundamental to understanding disease mechanisms and developing targeted therapeutics. Fluorogenic substrates are invaluable tools in this endeavor, offering a sensitive and continuous method for monitoring enzyme activity.[1][2] This guide provides a detailed exploration of Acetyl-Ala-Ser-Thr-Asp-7-amino-4-methylcoumarin (Ac-ASTD-AMC), a fluorogenic substrate designed for the kinetic analysis of specific proteases. While the core principles and protocols are broadly applicable to a range of tetrapeptide-AMC substrates, this document will focus on the methodologies relevant to Ac-ASTD-AMC and its target enzymes.
The underlying principle of this assay is elegant in its simplicity. The Ac-ASTD-AMC substrate consists of a specific tetrapeptide sequence (ASTD) recognized by the target protease, an N-terminal acetyl group (Ac) for stability, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence.[3] Upon enzymatic cleavage of the peptide bond between the aspartic acid (D) residue and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[4][5][6] This direct proportionality between fluorescent signal and enzymatic activity allows for precise quantification and kinetic characterization of the purified enzyme.
Mechanism of Action: From Quenched Substrate to Fluorescent Signal
The enzymatic reaction at the heart of this assay is a hydrolysis event. The target protease recognizes the specific amino acid sequence of the substrate and catalyzes the cleavage of the amide bond linking the C-terminal aspartate to the AMC molecule.
The free AMC molecule, when excited by light at its optimal wavelength, emits light at a longer wavelength, generating a detectable fluorescent signal. The excitation and emission maxima for free AMC are typically in the range of 340-360 nm and 440-460 nm, respectively.[7][8][9][10]
Applications in Purified Enzyme Studies
The Ac-ASTD-AMC substrate is particularly useful for:
-
Determining Enzyme Kinetics: Calculating key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax) of the purified enzyme.
-
High-Throughput Screening (HTS) for Inhibitors: Efficiently screening large compound libraries to identify potential inhibitors of the target protease.[11]
-
Characterizing Enzyme Specificity: Comparing the cleavage efficiency of Ac-ASTD-AMC with other peptide substrates to understand the substrate preferences of the enzyme.
-
Optimizing Assay Conditions: Determining the optimal pH, temperature, and buffer composition for enzymatic activity.
Detailed Protocol for a Standard Enzyme Assay
This protocol provides a general framework for utilizing Ac-ASTD-AMC in a 96-well plate format suitable for fluorescence microplate readers. It is crucial to optimize the specific concentrations of the enzyme and substrate for each experimental setup.
Materials and Reagents
-
Purified enzyme of interest
-
Ac-ASTD-AMC substrate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (a common starting point is 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5; however, this should be optimized for the specific enzyme)[4]
-
96-well black, flat-bottom microplate (for fluorescence assays)
-
Fluorescence microplate reader with excitation and emission filters for AMC
-
Free AMC for generating a standard curve (optional but recommended for quantifying product formation)
Reagent Preparation
-
Ac-ASTD-AMC Stock Solution: Dissolve the lyophilized Ac-ASTD-AMC powder in anhydrous DMSO to a stock concentration of 10 mM. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Purified Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in a suitable buffer at a known concentration. The optimal final concentration in the assay will need to be determined empirically.
-
Assay Buffer: Prepare the assay buffer and ensure the pH is accurately adjusted. The composition of the assay buffer is critical and should be optimized for the specific enzyme being studied.
Experimental Workflow
Assay Protocol
-
Enzyme Titration (for Optimization):
-
Prepare a series of dilutions of the purified enzyme in the assay buffer.
-
In a 96-well plate, add 50 µL of each enzyme dilution to triplicate wells.
-
Add 50 µL of assay buffer containing a fixed, saturating concentration of Ac-ASTD-AMC (e.g., 20 µM final concentration) to each well to initiate the reaction.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Plot the initial reaction rate (linear portion of the fluorescence curve) against the enzyme concentration to determine the optimal enzyme concentration for subsequent assays.
-
-
Substrate Titration (for Km Determination):
-
Prepare a series of dilutions of the Ac-ASTD-AMC substrate in the assay buffer.
-
In a 96-well plate, add 50 µL of each substrate dilution to triplicate wells.
-
Add 50 µL of the optimized concentration of the purified enzyme in assay buffer to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity kinetically as described above.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Inhibitor Screening:
-
In a 96-well plate, add 40 µL of the optimized enzyme concentration in assay buffer to each well.
-
Add 10 µL of the test compound (inhibitor) at various concentrations (or a single concentration for primary screening) to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the enzyme and inhibitor for a predetermined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding 50 µL of the Ac-ASTD-AMC substrate at a concentration close to its Km value.
-
Measure the fluorescence intensity kinetically.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for potent inhibitors.
-
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Range/Value | Rationale |
| Excitation Wavelength | 340 - 360 nm | Optimal for exciting the free AMC fluorophore.[7][9][10] |
| Emission Wavelength | 440 - 460 nm | Optimal for detecting the emitted fluorescence from free AMC.[4][7][9][10][12] |
| Ac-ASTD-AMC Concentration | 10 - 100 µM | Should be optimized; typically used at or above the Km for Vmax determination and around the Km for inhibitor screening.[4] |
| Enzyme Concentration | To be determined empirically | Should provide a linear increase in fluorescence over the desired time course. |
| Assay Temperature | 25 - 37 °C | Should be optimized for the specific enzyme's optimal activity and stability. |
| Assay Buffer pH | 7.0 - 8.0 | Should be optimized based on the enzyme's known pH optimum. |
Self-Validating Systems and Controls
To ensure the trustworthiness of your results, it is essential to include proper controls in every experiment:
-
No-Enzyme Control: Substrate in assay buffer without the enzyme. This control accounts for any background fluorescence and substrate auto-hydrolysis.
-
No-Substrate Control: Enzyme in assay buffer without the substrate. This control measures the intrinsic fluorescence of the enzyme preparation.
-
Positive Control (Optional): A known activator of the enzyme can be used to confirm the responsiveness of the assay.
-
Inhibitor Control: A known inhibitor of the enzyme should be included in inhibitor screening assays to validate the assay's ability to detect inhibition.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Contaminated reagents or buffer- Autohydrolysis of the substrate- Intrinsic fluorescence of test compounds | - Use fresh, high-purity reagents- Prepare fresh substrate dilutions for each experiment- Screen test compounds for intrinsic fluorescence before the assay |
| Low or No Signal | - Inactive enzyme- Sub-optimal assay conditions (pH, temp)- Incorrect filter set in the plate reader | - Verify enzyme activity with a known positive control- Optimize assay conditions systematically- Ensure the correct excitation and emission wavelengths are being used |
| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter reaction time- Assess enzyme stability under assay conditions- Analyze initial rates before significant product accumulation |
Conclusion
The Ac-ASTD-AMC fluorogenic substrate provides a robust and sensitive tool for the detailed characterization of purified proteases. By understanding the principles of the assay and implementing rigorous experimental design with appropriate controls, researchers can obtain high-quality, reproducible data on enzyme kinetics, specificity, and inhibition. This information is critical for advancing our understanding of protease function in health and disease and for the development of novel therapeutic interventions.
References
-
BPS Bioscience. (n.d.). Fluorogenic Assay Kits. Retrieved from [Link]
- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759.
-
Amsbio. (n.d.). Ac-Ile-Glu-Pro-Asp-AMC (Caspase 8/Granzyme B Substrate). Retrieved from [Link]
- Davies, K. J. (2012). A simple fluorescent labeling method for studies of protein oxidation, protein modification, and proteolysis. Free radical biology & medicine, 52(1), 1–10.
-
ResearchGate. (2014). Why is AMC quenched when attached to a peptide?. Retrieved from [Link]
Sources
- 1. Fluorogenic Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. AC-DEVD-AMC | 169332-61-0 [chemicalbook.com]
- 10. amsbio.com [amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ac-DEVD-AMC Concentration for Caspase-3 Assays
Welcome to the Technical Support Center for optimizing your caspase-3 assays using the fluorogenic substrate Ac-DEVD-AMC. As Senior Application Scientists, we understand that achieving reliable and reproducible results is paramount to your research. This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to help you master your experiments. We will delve into the causality behind experimental choices to ensure you not only follow steps but also understand the underlying principles for a self-validating assay system.
Understanding the Assay: The Role of Ac-DEVD-AMC
Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin) is a highly specific fluorogenic substrate for caspase-3, a key executioner enzyme in the apoptotic pathway.[1] The substrate itself is weakly fluorescent. However, upon cleavage by active caspase-3 between the aspartic acid (D) and the 7-amido-4-methylcoumarin (AMC) moiety, the free AMC fluoresces brightly. This fluorescence is directly proportional to the caspase-3 activity in your sample.
The core of optimizing this assay lies in finding the right concentration of Ac-DEVD-AMC. This ensures that the enzyme's catalytic rate is not limited by substrate availability, providing a true measure of its activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Ac-DEVD-AMC to use in my assay?
A1: The optimal concentration is typically at or above the Michaelis-Menten constant (K_m) of the enzyme for the substrate, where the reaction rate is near its maximum (V_max). For caspase-3 and Ac-DEVD-AMC, the K_m is approximately 10 µM.[1][2] Therefore, a starting concentration of 20-50 µM is often recommended to ensure the reaction is not substrate-limited.[1] However, it is best practice to determine the optimal concentration empirically for your specific experimental conditions.
Q2: How do I prepare and store my Ac-DEVD-AMC stock solution?
A2: Ac-DEVD-AMC is typically provided as a lyophilized powder. It should be reconstituted in DMSO to create a concentrated stock solution, for example, at 10 mg/mL.[3] Store the stock solution at -20°C, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles, which can degrade the substrate. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: What are the correct excitation and emission wavelengths for detecting the cleaved AMC?
A3: The free AMC fluorophore has an excitation maximum around 340-380 nm and an emission maximum between 420-460 nm.[1][2] It is crucial to use the correct filter set on your fluorescence microplate reader or fluorometer to ensure optimal signal detection.
Q4: Why is my background fluorescence high?
A4: High background fluorescence can stem from several sources:
-
Substrate Autohydrolysis: The Ac-DEVD-AMC substrate can spontaneously hydrolyze over time, releasing free AMC. This is more likely to occur with improper storage or handling.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.
-
Non-specific Protease Activity: Other proteases in your sample might cleave the substrate, although Ac-DEVD-AMC is relatively specific for caspase-3.
-
Compound Interference: If you are screening for inhibitors or activators, your test compounds themselves might be fluorescent at the assay wavelengths.
Q5: How can I be sure the signal I'm measuring is specific to caspase-3 activity?
A5: To confirm the specificity of your assay, include a negative control using a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[2][4] Pre-incubating your sample with this inhibitor should significantly reduce the fluorescence signal, confirming that the measured activity is indeed from caspase-3.
In-Depth Troubleshooting Guides
Problem 1: Low or No Signal
A weak or absent signal can be frustrating. Here’s a systematic approach to pinpoint the issue:
Possible Causes and Solutions:
-
Inactive Enzyme:
-
Cause: Caspase-3 may not be activated in your samples. Ensure your apoptosis induction protocol is effective.
-
Solution: Include a positive control with known active caspase-3 or a cell lysate from a well-established apoptosis induction model.
-
-
Sub-optimal Assay Buffer:
-
Cause: The pH, ionic strength, or presence of certain ions in your buffer can affect enzyme activity.
-
Solution: A commonly used assay buffer contains 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[1] DTT is a reducing agent that helps maintain the active state of the caspase. Ensure your buffer components are fresh and at the correct pH.
-
-
Incorrect Instrument Settings:
-
Degraded Substrate:
-
Cause: Improper storage or multiple freeze-thaw cycles can lead to substrate degradation.
-
Solution: Use a fresh aliquot of Ac-DEVD-AMC stock solution.
-
Problem 2: High Signal in Negative Controls
High background fluorescence can mask the true signal from your experimental samples.
Possible Causes and Solutions:
-
Substrate Instability:
-
Cause: Ac-DEVD-AMC can degrade over time, leading to the release of free AMC.
-
Solution: Prepare fresh dilutions of the substrate from a properly stored stock solution just before use. Minimize the exposure of the substrate to light.
-
-
Contaminated Buffers or Plates:
-
Cause: Buffers or the microplates themselves can have intrinsic fluorescence.
-
Solution: Test your assay buffer and an empty well for background fluorescence. Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background.
-
-
Non-specific Enzyme Activity:
-
Cause: Other proteases in the cell lysate may have some activity towards the Ac-DEVD-AMC substrate.
-
Solution: Include a control with the caspase-3 inhibitor Ac-DEVD-CHO to determine the level of non-caspase-3-related signal.[4]
-
Problem 3: Non-linear Reaction Kinetics
The rate of fluorescence increase should be linear during the initial phase of the reaction.
Possible Causes and Solutions:
-
Substrate Depletion:
-
Cause: If the enzyme concentration is too high or the substrate concentration is too low, the substrate will be rapidly consumed, leading to a plateau in the signal.
-
Solution: Reduce the amount of cell lysate or purified enzyme in the reaction, or increase the concentration of Ac-DEVD-AMC.
-
-
Inner Filter Effect:
-
Cause: At high concentrations of the fluorescent product (AMC), the emitted light can be reabsorbed by other fluorophores in the solution, leading to a non-linear relationship between fluorescence and product concentration.
-
Solution: Dilute your samples or use a shorter pathlength for the measurement. It's important to work within the linear range of your standard curve.
-
Experimental Protocols
Protocol 1: Determining the Optimal Ac-DEVD-AMC Concentration (Enzyme Kinetics)
This protocol will help you determine the K_m and V_max of caspase-3 for Ac-DEVD-AMC in your specific experimental system.
Materials:
-
Active, purified caspase-3 or a cell lysate with known caspase-3 activity.
-
Ac-DEVD-AMC stock solution (e.g., 1 mM in DMSO).
-
Caspase assay buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[1]
-
Black, 96-well fluorescence microplate.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Titration: First, determine the optimal amount of enzyme to use. Prepare serial dilutions of your active caspase-3 or cell lysate in the assay buffer. Add a fixed, saturating concentration of Ac-DEVD-AMC (e.g., 50 µM) to each dilution. Measure the fluorescence over time. Choose an enzyme concentration that gives a robust, linear increase in fluorescence over a reasonable time frame (e.g., 30-60 minutes).
-
Substrate Saturation: a. Prepare a series of dilutions of Ac-DEVD-AMC in the assay buffer. A typical range would be from 0 µM to 100 µM (e.g., 0, 1, 2.5, 5, 10, 20, 40, 60, 80, 100 µM). b. To each well of the 96-well plate, add your optimized concentration of active caspase-3 or cell lysate. c. Initiate the reaction by adding the different concentrations of Ac-DEVD-AMC to the wells. d. Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate wavelengths (Ex: ~380 nm, Em: ~440 nm).[1]
-
Data Analysis: a. For each substrate concentration, calculate the initial reaction velocity (V_0) from the linear portion of the fluorescence versus time plot. b. Plot the initial velocities (V_0) against the corresponding substrate concentrations ([S]). c. Fit the data to the Michaelis-Menten equation to determine the K_m and V_max.
Protocol 2: Generating an AMC Standard Curve
To convert your relative fluorescence units (RFU) to the actual amount of product formed, you need a standard curve using free AMC.
Materials:
-
AMC standard stock solution (e.g., 1 mM in DMSO). [4]* Caspase assay buffer.
-
Black, 96-well fluorescence microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a series of dilutions of the AMC standard in the assay buffer. A typical concentration range would be from 0 µM to 50 µM.
-
Add each dilution to the 96-well plate in triplicate.
-
Measure the fluorescence intensity at the same settings used for your kinetic assay.
-
Plot the fluorescence intensity (RFU) against the known AMC concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the RFU and 'x' is the AMC concentration. This equation will allow you to convert the RFU values from your enzyme assay into the concentration of AMC produced.
Caption: Workflow for generating an AMC standard curve.
Data Presentation
Table 1: Key Parameters for Ac-DEVD-AMC Caspase-3 Assay
| Parameter | Recommended Value | Source |
| K_m for Caspase-3 | ~10 µM | [1][2] |
| Recommended [S] | 20-50 µM | [1] |
| Excitation Wavelength | 340-380 nm | [1][2] |
| Emission Wavelength | 420-460 nm | [1][2] |
| Stock Solution Solvent | DMSO | [3] |
| Storage Temperature | -20°C | [3] |
References
-
Anaspec. (n.d.). Compare AMC, AFC, Rh110, and AnaRed™ Caspase-3 Substrate in One-step Homogenous Cell-based Assay. Retrieved from [Link]
-
ResearchGate. (2016). How to perform optimisation of Caspase 3 activity measurement with Ac-DEVD-AMC? Retrieved from [Link]
Sources
Technical Support Center: Fluorescence Quenching of Ac-ASTD-AMC Substrate
Welcome to the technical support center for the Ac-ASTD-AMC fluorogenic substrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to fluorescence quenching in their experiments. Here, we provide in-depth, experience-driven insights and practical solutions to ensure the integrity and success of your assays.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the behavior and handling of the Ac-ASTD-AMC substrate.
Q1: What is the underlying principle of the Ac-ASTD-AMC assay?
A1: The Ac-ASTD-AMC substrate is a fluorogenic probe used to measure the activity of specific proteases. The substrate consists of a peptide sequence (ASTD) recognized by the target enzyme, an acetyl group (Ac) at the N-terminus, and a fluorescent reporter, 7-amino-4-methylcoumarin (AMC), at the C-terminus. In its intact, uncleaved state, the fluorescence of the AMC group is significantly reduced due to a phenomenon known as static quenching.[1][2] This occurs because the electronic properties of the AMC fluorophore are altered by the attached peptide.[1] Upon enzymatic cleavage of the amide bond between the peptide and the AMC molecule, the free AMC is released, resulting in a substantial increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for free AMC?
A2: For optimal detection of the cleaved, fluorescent product, the following wavelength settings are recommended. However, it's important to note that the ideal settings can vary slightly depending on the specific model of your spectrofluorometer or plate reader.
| Parameter | Recommended Wavelength (nm) |
| Excitation Maximum (λex) | 340-380 |
| Emission Maximum (λem) | 440-460 |
Data compiled from multiple sources.[2][3][4]
It is always best practice to perform a wavelength scan with free AMC in your assay buffer to determine the optimal settings for your instrument.
Q3: Why is my fluorescence signal lower than expected, or why am I observing a decrease in signal over time?
A3: Lower-than-expected or decreasing fluorescence signals are common issues that can stem from several factors, collectively known as fluorescence quenching. This guide will delve into the various types of quenching and provide detailed troubleshooting steps. The primary causes include:
-
Inner Filter Effect (IFE): At high concentrations, the substrate or other components in the assay mixture can absorb the excitation or emission light, leading to a non-linear and reduced fluorescence signal.[5][6]
-
Photobleaching: Prolonged or high-intensity exposure to the excitation light can cause irreversible damage to the AMC fluorophore, rendering it non-fluorescent.[7][8]
-
Compound Interference: If you are screening for inhibitors, the compounds themselves may possess inherent fluorescent or quenching properties.[9]
-
Reagent Instability or Degradation: Improper storage or handling of the Ac-ASTD-AMC substrate can lead to its degradation and a loss of activity.
-
Sub-optimal Assay Conditions: Factors such as pH, temperature, and buffer composition can significantly impact both enzyme activity and fluorophore stability.
II. In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues related to fluorescence quenching.
Problem 1: Non-Linear or Saturated Fluorescence Signal at High Substrate or Product Concentrations
Symptoms:
-
The fluorescence signal does not increase proportionally with increasing enzyme or substrate concentration.
-
The signal plateaus or even decreases at higher concentrations.[10]
Primary Suspect: Inner Filter Effect (IFE)
The inner filter effect is a significant cause of non-linear fluorescence readouts and can be categorized into two types:
-
Primary IFE: The absorption of excitation light by components in the sample, which reduces the light available to excite the fluorophore.[11][12]
-
Secondary IFE: The re-absorption of emitted fluorescence by other molecules in the solution before it reaches the detector.[11][13]
dot graph TD; subgraph "Inner Filter Effect (IFE) Workflow" A[High Concentration ofAc-ASTD-AMC or otherabsorbing species] --> B{Absorption ofExcitation Light}; B --> C[Reduced Excitation ofFree AMC]; A --> D{Absorption ofEmitted Light}; D --> E[Reduced Detection ofAMC Fluorescence]; C --> F((Lower ObservedFluorescence)); E --> F; end node [shape=plaintext] caption1["Workflow of the Inner Filter Effect."]
end
Troubleshooting Protocol:
-
Substrate Titration:
-
Objective: To determine the optimal substrate concentration that provides a robust signal without causing IFE.
-
Procedure:
-
Prepare a serial dilution of the Ac-ASTD-AMC substrate in your assay buffer. A typical starting range would be from the expected Km value down to lower concentrations.
-
Run the enzymatic assay with a fixed, non-limiting concentration of your enzyme for each substrate concentration.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration.
-
Identify the substrate concentration range that gives a linear response. The optimal concentration is typically at or slightly above the Michaelis constant (Km) but below the point where the signal becomes non-linear.
-
-
-
Product (Free AMC) Titration:
-
Objective: To assess the linearity of the fluorescence signal with increasing concentrations of the fluorescent product.
-
Procedure:
-
Prepare a serial dilution of free AMC in the complete assay buffer (including any test compounds if applicable).
-
Measure the fluorescence at the standard excitation and emission wavelengths.
-
Plot the relative fluorescence units (RFU) against the AMC concentration.
-
The plot should be linear over the expected concentration range of product formation in your assay. If it is not, this is a strong indication of IFE.
-
-
-
Absorbance Scan:
-
Objective: To identify any components in your assay that absorb light at the excitation or emission wavelengths of AMC.
-
Procedure:
-
Perform an absorbance scan of your complete assay mixture (without enzyme) and individual components (buffer, substrate, test compounds) from approximately 300 nm to 500 nm.
-
Significant absorbance at or near your excitation (~360 nm) or emission (~450 nm) wavelengths can confirm the potential for IFE.
-
-
-
Mitigation Strategies:
-
Reduce Substrate Concentration: Operate at a substrate concentration that is within the linear range determined from your titration experiments.
-
Use a Different Microplate: Black, opaque microplates are recommended for fluorescence assays to minimize light scatter and crosstalk between wells.[14]
-
Mathematical Correction: For advanced applications, mathematical corrections for IFE can be applied if your instrument has the capability to measure absorbance and fluorescence simultaneously.[6]
-
Problem 2: Signal Decreases with Prolonged Measurement or High Excitation Intensity
Symptoms:
-
A steady decline in fluorescence signal during a kinetic read.
-
The initial fluorescence reading is high but then rapidly decreases.
Primary Suspect: Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[8] This is particularly problematic in time-lapse microscopy and kinetic assays where the sample is exposed to the excitation source for extended periods. The main cause is often the reaction of the excited fluorophore with molecular oxygen.[15]
dot graph TD; subgraph "Photobleaching Pathway" A[AMC Ground State] -- Excitation Light --> B{AMC Excited State}; B -- Fluorescence --> A; B -- Intersystem Crossing --> C{AMC Triplet State}; C -- Reaction with O2 --> D[Non-FluorescentDegraded AMC]; end node [shape=plaintext] caption2["Simplified Jablonski diagram showing photobleaching."]
end
Troubleshooting Protocol:
-
Reduce Excitation Light Intensity:
-
Objective: To minimize the rate of photobleaching by reducing the energy input.
-
Procedure:
-
If your instrument allows, reduce the intensity of the excitation lamp or laser.
-
Alternatively, use neutral density filters to attenuate the excitation light.
-
Find a balance where the signal-to-noise ratio is still acceptable, but photobleaching is minimized.
-
-
-
Minimize Exposure Time:
-
Objective: To limit the duration the sample is exposed to the excitation light.
-
Procedure:
-
For kinetic assays, increase the interval between readings.
-
For endpoint assays, take a single reading as soon as the reaction is complete.
-
Protect the plate from ambient light before and during the assay.[14]
-
-
-
Incorporate Photostabilizing Agents:
-
Objective: To reduce the rate of photobleaching by scavenging reactive oxygen species.
-
Procedure:
-
Consider adding commercially available antifade reagents or antioxidants to your buffer system. Common agents include Trolox or ROXS (reducing and oxidizing systems).[16]
-
It is crucial to first test these agents for any inhibitory effects on your enzyme of interest.
-
-
Problem 3: Unexpected Quenching in the Presence of Test Compounds
Symptoms:
-
A significant decrease in fluorescence signal when a test compound is added, even in the absence of enzyme activity.
-
The compound itself shows high absorbance at the excitation or emission wavelengths.
Primary Suspect: Compound Interference
Test compounds, especially in high-throughput screening (HTS), can interfere with fluorescence assays in several ways:
-
Compound Fluorescence: The compound may fluoresce at the same wavelengths as AMC, leading to false negatives.
-
Compound Quenching: The compound may act as a quencher, reducing the fluorescence of AMC through various mechanisms.[14]
-
Compound Absorption (IFE): As discussed previously, the compound can absorb excitation or emission light.[9]
Troubleshooting Protocol:
-
Compound Pre-read:
-
Objective: To assess the intrinsic fluorescence and quenching properties of your test compounds.
-
Procedure:
-
Prepare a plate with your test compounds at the final assay concentration in the complete assay buffer, but without the Ac-ASTD-AMC substrate or enzyme.
-
Read the fluorescence at the same settings used for your assay. This will identify fluorescent compounds.
-
Prepare another plate with a fixed concentration of free AMC and your test compounds.
-
A decrease in the AMC signal in the presence of a compound indicates a quenching effect.
-
-
-
Orthogonal Assays:
-
Objective: To confirm hits from the primary screen using a different detection method.
-
Procedure:
-
If a compound is identified as a potential inhibitor, re-test it using a non-fluorescence-based assay, such as a colorimetric or luminescence-based assay, if available.
-
This helps to distinguish true inhibitors from compounds that interfere with the fluorescence signal.
-
-
Problem 4: Inconsistent or Low Signal Attributed to Reagent or Assay Conditions
Symptoms:
-
High well-to-well variability.
-
Low overall fluorescence signal even with active enzyme.
-
Poor Z'-factor in HTS assays.[17]
Primary Suspects: Reagent Instability and Sub-optimal Assay Conditions
The stability of the Ac-ASTD-AMC substrate and the conditions of the assay are critical for reproducible results.
Troubleshooting Protocol:
-
Substrate Handling and Storage:
-
Objective: To ensure the integrity of the Ac-ASTD-AMC substrate.
-
Procedure:
-
Reconstitute the lyophilized substrate in a suitable solvent, such as DMSO, to create a concentrated stock solution.[18]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
-
Solvent Effects:
-
Objective: To understand the impact of the solvent on fluorescence.
-
Procedure:
-
Be aware that the polarity of the solvent can affect the fluorescence emission spectrum and quantum yield.[19][20]
-
Keep the final concentration of organic solvents (like DMSO) in the assay as low as possible and consistent across all wells. Typically, a final DMSO concentration of <1% is recommended.
-
-
-
Assay Buffer Optimization:
-
Objective: To ensure the buffer conditions are optimal for both the enzyme and the fluorophore.
-
Procedure:
-
pH: Determine the optimal pH for your enzyme's activity and ensure it is compatible with AMC fluorescence. AMC fluorescence can be pH-sensitive.
-
Additives: Some enzymes require cofactors or reducing agents (e.g., DTT). Ensure these are present at optimal concentrations and test for any quenching effects on free AMC.
-
Ionic Strength: Verify that the salt concentration of your buffer is optimal for enzyme activity.
-
-
III. References
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry,
-
Quenching mechanisms in oligonucleotide probes. LGC Biosearch Technologies,
-
What is the inner filter effect in fluorescence spectroscopy... ECHEMI,
-
How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA,
-
How can I quench the fluorescence of GFP by protease action? ResearchGate,
-
Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs,
-
Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. ACS Publications,
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Photonics.com,
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. NIH,
-
Fluorogenic – Knowledge and References. Taylor & Francis,
-
Fluorescence Quenching. YouTube,
-
Why is AMC quenched when attached to a peptide? ResearchGate,
-
pNA and AMC Substrates in Milligram to Multi-Gram Quantities. Bachem,
-
Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate. BD Biosciences,
-
How to perform optimisation of Caspase 3 activity measurement with Ac-DEVD-AMC? ResearchGate,
-
Solvent Effects on Fluorescence Emission. Evident Scientific,
-
Ac-IETD-AMC. AAT Bioquest,
-
Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate,
-
AMC standard curve assay protocol. iGEM,
-
Ac-ANW-AMC | Fluorogenic Substrate For β5i. MedChemExpress,
-
Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PubMed Central,
-
Photobleaching step analysis for robust determination of protein complex stoichiometries. eLife,
-
Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific,
-
Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs,
-
Bleaching Effects. Scientific Volume Imaging,
-
The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm). ResearchGate,
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC,
-
Ac-DEVD-AMC. PubChem,
-
SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. Journal of Ovonic Research,
-
Tips, Tricks & Troubleshooting RNAscope® and BaseScope™ Assays. YouTube,
-
Fluorescence lifetime imaging microscopy of Chlamydomonas reinhardtii. Christoph Gohlke,
-
Photobleaching. Wikipedia,
-
Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. MDPI,
-
Ac-LEHD-AMC (trifluoroacetate salt). Cayman Chemical,
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.horiba.com [static.horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 13. echemi.com [echemi.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 16. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ac-IETD-AMC | AAT Bioquest [aatbio.com]
- 19. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 20. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-ASTD-AMC Solubility & Assay Optimization
Product Support ID: TS-ASTD-AMC
Classification: Fluorogenic Peptide Substrates
Primary Applications: Granzyme B Activity Assays, 20S Proteasome Profiling (
The Core Challenge: Why is Ac-ASTD-AMC Precipitating?
As a Senior Application Scientist, I often see researchers struggle with the "Crash Out" phenomenon. You dissolve the powder, it looks clear, but the moment it hits your assay buffer, it turns cloudy.
The Mechanism of Failure: Ac-ASTD-AMC (Acetyl-Ala-Ser-Thr-Asp-7-Amino-4-methylcoumarin) is an amphipathic molecule with a conflict of interest:
-
The Peptide (ASTD): Hydrophilic and ionizable (Aspartic acid).
-
The Fluorophore (AMC): Highly hydrophobic and planar.
-
The Cap (Acetyl): Removes the N-terminal charge, reducing overall solubility in water.
The "Crash" Physics: When you introduce a high-concentration DMSO stock directly into an aqueous buffer, the DMSO (which solvates the hydrophobic AMC) diffuses into the water faster than the peptide can re-orient its hydration shell. The hydrophobic AMC moieties aggregate instantly, forming micro-precipitates that scatter light and quench fluorescence.
Validated Solubilization Protocol
Do not follow generic "dissolve in water" instructions. This protocol utilizes a Two-Phase Solvation Strategy to ensure stability.
Phase A: The Master Stock (Anhydrous)
Target Concentration: 10 mM
-
Equilibration: Allow the vial to warm to room temperature (RT) before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.
-
Solvent Choice: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).
-
Why? DMSO solubilizes the AMC group effectively.
-
Avoid: Ethanol or water for the initial stock.
-
-
Dissolution: Add the calculated volume of DMSO to achieve 10 mM. Vortex vigorously for 30 seconds.
-
Checkpoint: The solution must be crystal clear. If particles remain, sonicate in a water bath for 2 minutes (max temp 35°C).
-
Phase B: The Working Solution (Stepwise Dilution)
Target Concentration: 50 µM - 100 µM (Assay Dependent)
Crucial Step: Never add 100% DMSO stock directly to the final buffer volume if the dilution factor is >1:1000.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Water) to create a 1 mM substock.
-
Final Dilution: Dilute the 1 mM substock into your Assay Buffer.
Visual Troubleshooting Workflows
Workflow 1: Solubilization Logic
This diagram illustrates the correct path from powder to assay, highlighting critical decision points.
Caption: Figure 1. The "Two-Phase" solubilization workflow prevents hydrophobic collapse of the AMC fluorophore.
Workflow 2: Troubleshooting Decision Tree
Use this logic tree when you encounter unexpected data (low signal or precipitation).
Caption: Figure 2. Diagnostic logic for resolving solubility and activity issues in Ac-ASTD-AMC assays.
Technical Data & Specifications
| Parameter | Specification | Notes |
| Molecular Weight | ~600-700 Da (varies by salt) | Check specific lot CoA for exact mass. |
| Solubility (Stock) | DMSO (up to 20 mM) | Do not use water for stock. |
| Solubility (Assay) | Aqueous Buffer (< 200 µM) | Requires pH > 7.0 and surfactant (CHAPS). |
| Excitation / Emission | 380 nm / 460 nm | Standard Coumarin settings. |
| Target Specificity | Granzyme B; 20S Proteasome | Cleaves at Asp (D) residue. |
| Storage | -20°C (Desiccated) | Protect from light. Stable for 6 months as solution. |
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO? A: We strongly advise against it. While AMC is somewhat soluble in ethanol, ethanol is more volatile and can cause concentration shifts during pipetting. Furthermore, ethanol can inhibit certain protease activities at lower concentrations than DMSO.
Q: My assay buffer is cloudy immediately after adding the substrate. Is the data valid? A: No. Cloudiness indicates precipitation. The "effective" concentration of the substrate is now unknown, and the precipitate will scatter light, interfering with the fluorescence reading (inner filter effect). Solution: Spin down the sample (10,000 x g for 5 min). If a pellet forms, you must restart using the "Intermediate Dilution" method described in Section 2.
Q: Why is the signal lower than my Ac-DEVD-AMC control?
A: This is often biological, not chemical. Ac-ASTD-AMC is a substrate for Granzyme B or the Caspase-like (
Q: Can I freeze-thaw the DMSO stock? A: Limited cycles (up to 3) are acceptable if rapid. However, moisture introduction is the enemy. We recommend aliquoting the 10 mM stock into single-use volumes (e.g., 20 µL) immediately after preparation and storing at -20°C.
References
-
Proteasome Activity Assays: Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring proteasome activity in purified samples and whole cells. Methods in Enzymology, 398, 364-378.
-
Granzyme B Specificity: Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.
-
Peptide Solubility Guidelines: Sigma-Aldrich Technical Documents. Solubility Guidelines for Peptides.
-
Fluorogenic Substrate Handling: Harris, J. L., et al. (1998). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 95(13), 7300-7305.
Sources
Technical Support Center: Ac-Ala-Ser-Thr-Asp-AMC (Ac-ASTD-AMC) Assay
Status: Operational Support Tier: Senior Application Scientist Topic: Troubleshooting, Specificity Validation, and Standardization
Overview: The "Dual-Nature" Substrate
Welcome to the technical guide for Ac-Ala-Ser-Thr-Asp-AMC (Ac-ASTD-AMC) . As a Senior Application Scientist, I often see this substrate cause confusion because it sits at the intersection of two distinct biological machineries.
While the Asp (D) residue at the P1 position makes it a target for Caspase-3/7 , the specific sequence (Ala-Ser-Thr-Asp) is also a highly relevant substrate for the Caspase-like activity (
Your Critical First Step: You must determine which enzyme you are actually measuring. Without specific inhibitors, your fluorescent signal is an aggregate of both apoptotic caspase activity and proteasomal degradation.
Part 1: Specificity & Validation (The "Who is Cutting?" Phase)
Q: I am seeing high fluorescent signal in my control lysates. Is this background or real activity?
A: This is likely real activity, but it may not be the enzyme you intend to study. The Ac-ASTD-AMC substrate is cleaved by both Caspases and the Proteasome. To validate your signal, you must perform a Subtraction Assay using specific inhibitors.
The Inhibitor Matrix Protocol
Run your samples in triplicate under the following conditions. The "True Activity" is the signal that disappears in the presence of the specific inhibitor.
| Condition | Additive | Target Blocked | Interpretation |
| A | Vehicle (DMSO) | None | Total Cleavage Activity |
| B | Z-VAD-FMK (50 | Pan-Caspase | Remaining signal is Proteasome |
| C | Epoxomicin (1 | Proteasome | Remaining signal is Caspase |
| D | Both Inhibitors | All Targets | Non-specific hydrolysis / Background |
Technical Insight:
-
MG-132 is a reversible aldehyde inhibitor and can inhibit some cysteine proteases (like calpains/cathepsins) at high concentrations. Epoxomicin is more specific for the proteasome.
-
Z-VAD-FMK is a suicide inhibitor for caspases. If Condition B still yields high signal, you are likely measuring the
1 subunit (Caspase-like) activity of the proteasome [1].
Part 2: Signal Quantification (The "Is it Real?" Phase)
Q: My RFU (Relative Fluorescence Units) values are fluctuating between experiments. How do I normalize this?
A: You cannot compare raw RFU values across different days or instruments. You must generate a Free AMC Standard Curve for every independent experiment.
The "Inner Filter Effect" Trap: At high concentrations, the substrate itself or colored components in your lysate (like heme or phenol red) can absorb the excitation light or the emitted fluorescence, causing a non-linear signal drop-off [2].[1][2]
Protocol: Free AMC Standard Curve
Reagents: 7-Amino-4-methylcoumarin (Free AMC) standard (NOT the peptide-AMC).
-
Stock: Dissolve Free AMC in DMSO to 10 mM.
-
Dilution: Dilute the stock into your Assay Buffer (not water!). The pH and ionic strength of the buffer affect the quantum yield of AMC.
-
Range: Prepare a serial dilution from 0
M to 10 M (e.g., 0, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 M). -
Measurement: Read at Ex/Em = 354/442 nm (or 380/460 nm depending on filter set).
-
Calculation: Plot RFU (y-axis) vs. AMC Concentration (x-axis). Calculate the Slope (RFU/
M).
Part 3: Assay Conditions & Troubleshooting
Q: My signal drifts downward over time (quenching). What is wrong?
A: This is often due to photobleaching or pH drift .
-
DTT/BME Stability: Caspase and Proteasome assays require reducing agents (DTT or
-mercaptoethanol) to keep the active site cysteine reduced. DTT oxidizes rapidly. Always add fresh DTT (1-5 mM) to the buffer immediately before use. -
pH Sensitivity: The fluorescence of AMC is pH-dependent. It is maximal at pH > 7.0. If your assay buffer is acidic (e.g., pH 6.0 for lysosomal mimics), the signal will be significantly lower. Ensure your buffer is buffered to pH 7.4 - 7.5 (HEPES is preferred over Tris for temperature stability).
Q: The reaction rate is not linear.
A: Check for Substrate Depletion .
-
If >10% of the substrate is consumed, the reaction velocity (
) is no longer valid. -
Solution: Dilute your lysate or reduce the incubation time.
-
Check: Perform a time-course (read every 5 mins for 60 mins). Select the linear portion of the curve for calculations.
Visual Logic: Pathway & Troubleshooting
The following diagrams illustrate the biological pathway of the substrate and a logical troubleshooting flow.
Caption: Figure 1: Dual-Specificity Logic. Ac-ASTD-AMC is cleaved by both the Proteasome (
Caption: Figure 2: Troubleshooting Decision Matrix. A systematic approach to isolating instrument, buffer, or reagent failures in AMC assays.
References
-
Kisselev, A. F., et al. (2003). The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites. Journal of Biological Chemistry, 278(38), 35869–35877.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Inner Filter Effects (Chapter 2). Springer.
-
McStay, G. P., et al. (2014). Measurement of Proteasome Activity in Mammalian Cells. Cold Spring Harbor Protocols.
Sources
Technical Support Center: Fluorogenic Peptide Substrate Assays
Welcome to the technical support center for fluorogenic peptide substrate assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and ensure the integrity of your experimental data. This guide is structured to address specific issues you may encounter, explaining the underlying causes and offering robust, validated solutions.
Troubleshooting Guide
This section addresses the most frequent and impactful issues encountered during fluorogenic assays. Each topic is presented in a question-and-answer format, detailing the problem's cause, diagnostic procedures, and corrective protocols.
Why is my reaction progress curve non-linear or plateauing prematurely?
A non-linear reaction rate, especially in the initial phase, is a critical issue that undermines the calculation of accurate initial velocities (V₀), a cornerstone of steady-state enzyme kinetics. This deviation from linearity is typically caused by one of two phenomena: the Inner Filter Effect (IFE) or rapid substrate depletion.
Underlying Causes & Diagnosis
-
Inner Filter Effect (IFE): This is an optical artifact, not a biochemical one. At high concentrations, components in the assay (the substrate, product, or other molecules) can absorb the excitation light before it reaches the fluorophore or absorb the emitted light before it reaches the detector.[1][2][3] This leads to a non-linear relationship between fluorophore concentration and signal intensity, causing an apparent decrease in the reaction rate as the fluorescent product accumulates.[1][4]
-
Substrate Depletion: If the enzyme concentration is too high relative to the substrate concentration, the substrate is consumed rapidly. According to Michaelis-Menten kinetics, the reaction rate is dependent on substrate concentration. As the substrate is depleted, the reaction rate naturally slows down, causing the progress curve to bend.[4] It is essential to measure initial rates where substrate consumption is minimal (typically <10%) to ensure the reaction velocity is constant.[5]
-
Enzyme Instability: Some enzymes are not stable under assay conditions, losing activity over the course of the measurement period. This progressive loss of active enzyme will manifest as a slowing reaction rate.[4]
Workflow for Diagnosing Non-Linearity
Caption: Workflow for troubleshooting non-linear reaction curves.
Experimental Protocols
Protocol 1: Diagnosing and Correcting for the Inner Filter Effect
This protocol allows you to determine if IFE is occurring and to generate a correction factor if necessary.
-
Prepare a Standard Curve of the Fluorescent Product:
-
Synthesize or purchase the pure fluorescent product (the cleaved fluorophore, e.g., AMC or Mca).
-
Prepare a serial dilution of the product in your final assay buffer, covering the expected concentration range of your experiment.
-
-
Spike with Unhydrolyzed Substrate:
-
Create a parallel set of the same product dilutions. To each, add the starting concentration of the unhydrolyzed, quenched peptide substrate used in your kinetic assay.
-
-
Measure Fluorescence:
-
Read the fluorescence of both sets of dilutions on your plate reader using the same settings as your kinetic assay.
-
-
Analyze the Data:
-
Plot fluorescence intensity versus product concentration for both series.
-
Diagnosis: If the curve "spiked" with the substrate shows lower fluorescence and deviates from linearity earlier than the product-only curve, you are experiencing IFE. The substrate is absorbing excitation and/or emission light.[6]
-
Correction: A correction factor (q) can be calculated for each concentration as the ratio of fluorescence with and without the quencher present.[6] However, the most straightforward solution is to dilute your samples or reduce the substrate/enzyme concentration to operate within the linear range.[2]
-
Protocol 2: Enzyme Titration to Ensure Initial Velocity Conditions
This protocol helps you find the optimal enzyme concentration that yields a linear reaction rate for a desired period.
-
Set Up Reactions: Prepare a series of reactions with a fixed, saturating concentration of your fluorogenic substrate.
-
Vary Enzyme Concentration: Add varying concentrations of your enzyme to the wells. It's common to use a 2-fold serial dilution of the enzyme.[7] Include a "no-enzyme" control.
-
Monitor Kinetics: Measure fluorescence over time.
-
Determine Initial Velocities: For each enzyme concentration, calculate the initial reaction rate (V₀) from the linear portion of the curve (typically the first 5-15 minutes).
-
Plot and Analyze: Plot V₀ versus enzyme concentration. The resulting graph should be a straight line passing through the origin.[7] The optimal enzyme concentration for your main experiments will be in the lower-to-mid section of this linear range, where you get a robust signal with sustained linearity.
Why is my background fluorescence high, leading to a poor signal-to-noise ratio?
High background fluorescence, or "noise," can mask the true signal from enzymatic activity, reducing assay sensitivity and reliability.[8]
Underlying Causes & Diagnosis
-
Substrate Instability/Impurity: The fluorogenic substrate may be inherently unstable and hydrolyze spontaneously in the assay buffer, releasing the fluorophore without enzymatic action. Alternatively, the substrate stock may contain contaminating fluorescent product from synthesis or degradation during storage.
-
Autofluorescence of Assay Components: Test compounds (especially in drug screening), buffers, or biological samples (like cell lysates) can have intrinsic fluorescence at the excitation and emission wavelengths of your fluorophore.[8][9]
-
Instrument and Plate Issues: Using the wrong type of microplate is a common error. Clear plates are unsuitable for fluorescence. Black plates are recommended to reduce crosstalk and background, while white plates can maximize signal but may increase background from scattered light.[10] Instrument settings, such as an excessively high gain, can also amplify background noise.[11]
Solutions
-
Run Proper Controls:
-
Substrate Only Control: Incubate the substrate in assay buffer without the enzyme. A significant increase in fluorescence over time indicates substrate instability.
-
Buffer Blank: Measure the fluorescence of the assay buffer alone to check for contamination.
-
Vehicle Control: If testing compounds dissolved in a solvent like DMSO, include a control with just the solvent at the same final concentration to check for autofluorescence or effects on the assay.
-
-
Optimize Substrate Handling:
-
Optimize Instrument Settings:
-
Use opaque, black-walled microplates for fluorescence assays.[10]
-
Optimize the gain setting. Start with a low gain and increase it until the signal from a positive control is robust but well below the detector's saturation point.[11]
-
Ensure your excitation and emission wavelengths and bandwidths are correctly set for your specific fluorophore.
-
Why is my substrate poorly soluble in the assay buffer?
Many fluorogenic peptide substrates are hydrophobic and have limited solubility in aqueous buffers, which can lead to inaccurate substrate concentrations and variable results.[4][12]
Underlying Causes & Diagnosis
-
Hydrophobicity: The peptide sequence and the attached fluorophore/quencher moieties can be highly non-polar.
-
Incorrect pH: The solubility of peptides is often dependent on pH. If the assay buffer pH is near the isoelectric point (pI) of the substrate, its solubility will be at a minimum.[4]
-
Precipitation upon Dilution: A common issue occurs when a substrate stock dissolved in an organic solvent (like DMSO) is diluted into the aqueous assay buffer, causing it to precipitate.[13]
Solutions
-
Use a Co-Solvent:
-
Dissolve the substrate in a small amount of an organic solvent like DMSO first.[4]
-
When diluting into the aqueous buffer, do so gradually and with vortexing to avoid localized high concentrations that promote precipitation.
-
Crucially, always run a solvent tolerance test on your enzyme. Ensure the final concentration of the organic solvent (typically kept below 1-5%) does not inhibit enzyme activity.
-
-
Optimize Buffer Conditions:
-
Adjust the pH of the assay buffer away from the substrate's pI.
-
In some cases, adding a small amount of a non-ionic detergent (e.g., 0.01% Brij-35 or Tween-20) can help maintain substrate solubility.[14]
-
-
Prepare Fresh and Inspect:
-
Always prepare the final substrate solution fresh before each experiment.[4]
-
Visually inspect the solution for any cloudiness or precipitate. If observed, the solution is not viable.
-
| Common Solvents and Recommended Final Concentrations | | :--- | :--- | | Solvent | Typical Max Final Concentration | Notes | | Dimethyl Sulfoxide (DMSO) | 1-5% (v/v) | Most common; always verify enzyme tolerance. | | Dimethylformamide (DMF) | <1% (v/v) | Can be more denaturing to enzymes than DMSO. | | Ethanol / Methanol | <5% (v/v) | Use with caution; can affect enzyme structure. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorophore and quencher pair? A: The key principle is Förster Resonance Energy Transfer (FRET), where the emission spectrum of the fluorophore must significantly overlap with the absorption spectrum of the quencher.[15][16] In the intact peptide, the quencher absorbs the energy emitted by the excited fluorophore, resulting in low signal. Cleavage separates the pair, restoring fluorescence.[15] The choice also depends on your instrumentation (available excitation lasers and emission filters) and potential for interference from other sample components.
| Common FRET Pairs | Fluorophore (Donor) | Typical Ex/Em (nm) | Quencher (Acceptor) | Notes |
| Mca / Dnp | Mca | ~328 / ~393 | Dnp | Classic pair, good for UV-range excitation.[15] |
| EDANS / Dabcyl | EDANS | ~340 / ~490 | Dabcyl | Widely used, good spectral overlap.[15] |
| FAM / Dabcyl | FAM (Fluorescein) | ~494 / ~518 | Dabcyl | For visible light excitation, can be prone to photobleaching.[15] |
| CFP / YFP | Cyan Fluorescent Protein | ~430 / ~475 | Yellow Fluorescent Protein | Commonly used for in-vivo or cell-based assays.[17] |
Q2: What is photobleaching and how can I minimize it? A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal.[18][19] This is particularly problematic in kinetic assays that require continuous monitoring. To minimize it:
-
Reduce Excitation Light Intensity: Use neutral density filters or reduce the lamp/laser power.
-
Minimize Exposure Time: Use the instrument's shutter to expose the sample only during data acquisition points. Avoid sitting on a single well with the excitation light on while focusing or setting up.[19]
-
Choose Photostable Dyes: Some fluorophores are inherently more resistant to photobleaching than others.[20]
-
Use Antifade Reagents: While more common in microscopy, some commercial assay buffers contain components that help reduce photobleaching.
Q3: How do I prepare a reliable standard curve to quantify product formation? A: A standard curve is essential for converting arbitrary relative fluorescence units (RFU) into the molar concentration of the product.
-
Use the Correct Standard: The standard must be the fluorescent product of the reaction (e.g., pure AMC, not the substrate).
-
Match the Buffer: Prepare the dilutions of your standard in the exact same final assay buffer used for the enzymatic reaction, including any co-solvents (e.g., DMSO).[11]
-
Use the Linear Range: Plot RFU versus concentration. The standard curve may become non-linear at high concentrations due to the inner filter effect.[4] Only use the linear portion of the curve for your calculations and ensure your experimental data falls within this range.[21]
-
Run with Every Experiment: It is best practice to run a standard curve on the same plate as your experiment to account for variations in lamp intensity, temperature, and reagent preparation.
References
-
ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Retrieved from [Link]
-
Gayes, J. M., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7114–7121. Available at: [Link]
-
ResearchGate. (2017, March 20). How to optimise enzyme and substrate concentration for enzyme activity?. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Available at: [Link]
-
Saiers, J. (2012, January 9). Microplate Enzyme Assay Using Fluorescence. Protocol. Available at: [Link]
-
Iannuzzi, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. Available at: [Link]
-
Liu, Y., et al. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. The Protein Journal, 31, 399–405. Available at: [Link]
-
ResearchGate. (2023, June 22). How to reduce error when working with non soluble substrates?. Retrieved from [Link]
-
Sim, K., et al. (2016). Pitfalls of DNA Quantification Using DNA-Binding Fluorescent Dyes and Suggested Solutions. PLOS ONE, 11(3), e0150528. Available at: [Link]
-
e-con Systems. (2024, October 1). What Is Photobleaching, and How Does It Impact Medical Imaging?. Retrieved from [Link]
-
Duverger, et al. (2021). Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum. ACS Synthetic Biology, 10(4), 850–861. Available at: [Link]
-
ResearchGate. (2016, March 3). (PDF) Pitfalls of DNA Quantification Using DNA-Binding Fluorescent Dyes and Suggested Solutions. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]
-
Vandenberg, W., et al. (2020). Fluorescence Photobleaching as an Intrinsic Tool to Quantify the 3D Expansion Factor of Biological Samples in Expansion Microscopy. Frontiers in Chemistry, 8, 203. Available at: [Link]
-
FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques. Retrieved from [Link]
-
L-A. E. Alvarez, et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7, 43135. Available at: [Link]
-
ResearchGate. (2020, November 13). (PDF) Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. Retrieved from [Link]
-
ResearchGate. (2006, May 1). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Nepper, J. (2019, May 10). Eight Considerations for Getting the Best Data from Your Luminescent Assays. Promega Connections. Retrieved from [Link]
-
Lim, J., & Yoon, J. (2017). Recent developments in protease activity assays and sensors. Analyst, 142(9), 1511-1524. Available at: [Link]
-
ResearchGate. (n.d.). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. Retrieved from [Link]
-
Hossain, M. S., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors, 13(6), 610. Available at: [Link]
-
Scientific Volume Imaging. (n.d.). Bleaching Effects. Retrieved from [Link]
-
HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]
-
Let's talk science. (2023, March 17). Standard curves. YouTube. Retrieved from [Link]
-
ACS Publications. (2022, May 2). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. Retrieved from [Link]
-
Dumetz, A. C., et al. (2008). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. Current Pharmaceutical Biotechnology, 9(4), 327-334. Available at: [Link]
-
ResearchGate. (2018, August 10). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. Retrieved from [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 6, 40-51. Available at: [Link]
-
News-Medical. (2016, February 18). Standard Curve Generation for Colorimetric Assay in the Kinetic or Basic Eppendorf BioSpectrometer®. Retrieved from [Link]
-
iGEM. (n.d.). Calibration Protocol - Fluorescence Standard Curve with Fluorescein. Retrieved from [Link]
-
ResearchGate. (2023, February 16). How to draw a standard for the fluorescence substrate?. Retrieved from [Link]
Sources
- 1. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. nrel.colostate.edu [nrel.colostate.edu]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Labeling [sigmaaldrich.com]
- 16. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quenched Fluorescent Peptides – ProteoGenix [us.proteogenix.science]
- 18. What Is Photobleaching, and How Does It Impact Medical Imaging? - e-con Systems [e-consystems.com]
- 19. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
Technical Comparison: Ac-Ala-Ser-Thr-Asp-AMC vs. Colorimetric Protease Substrates
Subtitle: Elevating Proteasome Beta1 (Caspase-like) Profiling Through Fluorogenic Precision
Executive Summary
In the precise landscape of protease profiling, the choice of substrate dictates the sensitivity, dynamic range, and reliability of your data. While colorimetric substrates (p-nitroaniline/pNA-based) have served as the historical workhorse for bulk activity assays, modern drug discovery demands the superior kinetics and sensitivity of fluorogenic alternatives.
This guide provides a technical analysis of Ac-Ala-Ser-Thr-Asp-AMC (Ac-ASTD-AMC) , a specialized fluorogenic substrate designed for the Caspase-like (Beta1) activity of the 20S proteasome. We compare its performance directly against traditional colorimetric options, demonstrating why Ac-ASTD-AMC is the preferred tool for high-throughput screening (HTS) and low-abundance sample profiling.
Key Verdict: Switch to Ac-ASTD-AMC if your assay requires picomolar sensitivity, miniaturization (384-well+), or kinetic analysis in complex lysates where background absorbance compromises pNA readouts.
Mechanism of Action & Specificity
The "Caspase-like" Challenge
The 20S proteasome contains three distinct active sites:
-
Chymotrypsin-like (Beta5)
-
Trypsin-like (Beta2)
-
Caspase-like (Beta1)
Historically, the Beta1 site was probed using Z-LLE-AMC (Leu-Leu-Glu). However, structural studies reveal that the Beta1 site often exhibits a higher turnover rate for Aspartate (Asp) at the P1 position compared to Glutamate (Glu). The Ac-ASTD-AMC substrate leverages this preference, utilizing the Ala-Ser-Thr-Asp sequence to provide a highly specific target for Beta1 activity, minimizing cross-reactivity with other proteases.
Hydrolysis Mechanism
The assay relies on the proteolytic cleavage of the amide bond between the C-terminal Aspartate residue and the 7-Amino-4-methylcoumarin (AMC) fluorophore.
Figure 1: Mechanism of Ac-ASTD-AMC hydrolysis. The proteasome Beta1 subunit cleaves the amide bond, releasing the AMC fluorophore which fluoresces intensely at 460 nm upon excitation at 380 nm.
Performance Analysis: Fluorogenic vs. Colorimetric[1]
The following table contrasts Ac-ASTD-AMC with a standard colorimetric equivalent (e.g., Ac-ASTD-pNA or Z-LLE-pNA).
| Feature | Ac-ASTD-AMC (Fluorogenic) | Colorimetric Substrates (pNA) | Impact on Research |
| Detection Limit | Picomolar (pM) | Micromolar (µM) | AMC allows detection of endogenous proteasome activity in limited samples (e.g., biopsy lysates, stem cells). |
| Dynamic Range | 3-4 Logs | 1-2 Logs | AMC captures both basal and induced activity without saturating the detector. |
| Signal-to-Noise | High (>50:1) | Low (<10:1) | Fluorescence is measured against a dark background; Absorbance is measured against a bright background. |
| Interference | Low (Autofluorescence possible) | High (Hemoglobin, Phenol Red) | pNA (405 nm) overlaps with many biological pigments, causing false positives in tissue lysates. |
| Kinetic Profiling | Excellent | Good | AMC's rapid signal generation allows real-time kinetic monitoring (Km/Vmax) with fewer data points. |
| Sample Volume | Low (10-50 µL) | High (100-200 µL) | Critical for conserving precious patient samples or expensive recombinant enzymes. |
Why the Shift to ASTD?
While Z-LLE-AMC is the "classic" substrate, Ac-ASTD-AMC offers superior specificity for the "caspase-like" activity. The P1 Aspartate (D) fits the S1 pocket of the Beta1 subunit more tightly than Glutamate (E) in many contexts, leading to higher
Validated Experimental Protocol
This protocol is designed for a 96-well black-walled plate format. It is a self-validating system : the inclusion of a specific inhibitor (e.g., Epoxomicin or Z-Pro-Nle-Asp-H) is required to confirm that the signal is proteasome-derived.
Materials Required[1][2][3][4][5]
-
Substrate: Ac-Ala-Ser-Thr-Asp-AMC (Stock: 10 mM in DMSO). Store at -20°C.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT (add fresh), 2 mM ATP (optional, for 26S activity).
-
Enzyme Source: Purified 20S Proteasome or Cell Lysate (clarified).
-
Control Inhibitor: Epoxomicin (Specific) or MG-132 (General).
-
Standard: Free AMC (for generating a standard curve).
Step-by-Step Workflow
Figure 2: Standardized workflow for Ac-ASTD-AMC proteasome activity assay.
Detailed Procedure
-
Buffer Prep: Prepare Assay Buffer. Add DTT (1 mM) immediately before use.
-
Substrate Dilution: Dilute the 10 mM Ac-ASTD-AMC stock 1:200 in Assay Buffer to make a 50 µM Working Solution .
-
Plate Loading:
-
Test Wells: Add 50 µL of sample (lysate/enzyme).
-
Inhibitor Control: Add 50 µL of sample + 1 µL of 10 µM Epoxomicin (pre-incubate 15 min).
-
Blank: Add 50 µL of Assay Buffer.
-
-
Reaction Initiation: Add 50 µL of 50 µM Substrate Working Solution to all wells (Final concentration: 25 µM).
-
Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Measurement: Record Fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 60 minutes.
-
Quantification: Plot RFU vs. Time. Calculate the slope (RFU/min) for the linear portion. Subtract the slope of the Inhibitor Control from the Test Wells to determine specific Beta1 activity.
Troubleshooting & Optimization (Trustworthiness)
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free AMC in stock solution | Check substrate purity. If >5% free AMC, repurify or discard. |
| No Signal Increase | Enzyme inactivity or DTT oxidation | Ensure DTT is fresh. Proteasomes require reducing agents to maintain active site geometry. |
| Non-Linear Kinetics | Substrate depletion | Dilute the enzyme sample. The reaction rate should be constant (linear) for at least 20 minutes. |
| Inner Filter Effect | High protein concentration | Colored lysates can absorb excitation light. Switch to a lower protein concentration or use a "Gain" adjustment on the reader. |
References
-
Kisselev, A. F., et al. (2003). The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites. Journal of Biological Chemistry. Link
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences (PNAS). Link
-
R&D Systems. Enzyme Activity Assays using Fluorogenic Peptide Substrates. Link
-
Bachem. Overview of Fluorogenic and Chromogenic Substrates. Link
Comparative Guide: Ac-DEVD-AMC vs. Ac-ASTD-AMC in Caspase Profiling
[1]
Executive Summary
In the study of programmed cell death (apoptosis), the distinction between "executioner" caspases—specifically Caspase-3 and Caspase-7 —is a persistent analytical challenge due to their high structural homology.[1]
-
Ac-DEVD-AMC is the industry "Gold Standard" for measuring total executioner caspase activity (Caspase-3 + Caspase-7).[1] It mimics the cleavage site of PARP, the primary target of Caspase-3.[1]
-
Ac-ASTD-AMC is a specialized substrate derived from Pro-EMAP II (Endothelial Monocyte-Activating Polypeptide II).[1] It is used to probe Caspase-7-mediated signaling , as Caspase-7 is the primary enzyme responsible for EMAP II processing, a function distinct from the purely apoptotic role of Caspase-3.[1]
Verdict: Use Ac-DEVD-AMC for general apoptosis quantification.[1] Use Ac-ASTD-AMC when dissecting the specific contributions of Caspase-7 or investigating the non-apoptotic/inflammatory roles of the executioner caspases.[1]
Mechanistic & Structural Comparison
The Chemistry of AMC Fluorogenesis
Both substrates utilize the 7-Amino-4-methylcoumarin (AMC) fluorophore.[1][2][3] The mechanism is identical for both:
-
Quenched State: The AMC group is amide-bonded to the C-terminal Aspartic acid (D) of the peptide.[1] In this state, the fluorescence is quenched (shifted).[1]
-
Enzymatic Cleavage: The caspase hydrolyzes the peptide bond between the P1 Aspartate and the AMC.[1]
-
Signal Release: Free AMC is released, fluorescing intensely at 440–460 nm upon excitation at 350–380 nm .[1]
Peptide Sequence Logic (The "Zip Code")
The specificity lies entirely in the P4 position (the fourth amino acid from the cleavage site).[1]
| Feature | Ac-DEVD-AMC | Ac-ASTD-AMC |
| Sequence | Acetyl-Asp -Glu-Val-Asp-AMC | Acetyl-Ala -Ser-Thr-Asp-AMC |
| P4 Residue | Aspartic Acid (D) | Alanine (A) |
| P4 Character | Large, Negatively Charged, Hydrophilic | Small, Uncharged, Hydrophobic |
| Biological Origin | PARP (DNA repair enzyme) | Pro-EMAP II (Cytokine precursor) |
| Primary Enzyme | Caspase-3 (and Caspase-7) | Caspase-7 (and Caspase-3) |
The Specificity Paradox (Caspase-3 vs. Caspase-7)
Caspase-3 and Caspase-7 share identical substrate specificity for the P1 (Asp) residue.[1] However, their S4 binding pockets differ subtly:
-
Caspase-3: Has a promiscuous S4 pocket that tightly binds the bulky, charged Aspartate of DEVD .[1]
-
Caspase-7: While it cleaves DEVD efficiently, it is biologically unique in its ability to process EMAP II at the ASTD site.[1] Research indicates that while Caspase-3 can cleave ASTD, the ASTD sequence is the hallmark of Caspase-7's specific role in releasing inflammatory cytokines from apoptotic cells.[1]
Visualization: Substrate Recognition Logic
Caption: Differential processing of DEVD and ASTD by Caspase-3 and Caspase-7 based on biological targets.
Performance Data & Kinetic Comparison
The following table summarizes the kinetic behavior observed in standard biochemical assays.
| Parameter | Ac-DEVD-AMC | Ac-ASTD-AMC |
| Low (~10 µM) (High Affinity) | Higher (Lower Affinity) | |
| > 1,000,000 M⁻¹s⁻¹ | Moderate | |
| Biological Context | Classical Apoptosis (PARP cleavage) | Cytokine Release (EMAP II cleavage) |
| Inhibitor Pairing | Ac-DEVD-CHO (Blocks both) | Z-ASTD-FMK (Selective for Cas-7/EMAP path) |
| Solubility | High (DMSO/Aqueous buffers) | Moderate (Hydrophobic P4 Ala) |
Key Insight: If you use Ac-DEVD-AMC , you are measuring the sum of Caspase-3 and Caspase-7 activity.[1] If you use Ac-ASTD-AMC , you are enriching for the activity that processes EMAP II, which is biologically linked to Caspase-7, although Caspase-3 cross-reactivity prevents this from being a "pure" Caspase-7 assay without additional controls (e.g., Caspase-3 specific immunodepletion).
Validated Experimental Protocol
This protocol is designed to be self-validating by using specific inhibitors to confirm the signal source.[1]
Reagents Preparation
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 10% Glycerol.[1]
-
Why DTT? Caspases are cysteine proteases; the active site cysteine must be kept reduced for activity.[1]
-
-
Substrate Stock: Dissolve Ac-DEVD-AMC or Ac-ASTD-AMC in DMSO to 10 mM. Store at -20°C.
-
Inhibitor Controls:
Assay Workflow
-
Cell Lysis: Lyse
cells in 50 µL Chilled Lysis Buffer. Incubate on ice for 10 min. Centrifuge at 10,000 x g for 1 min. -
Plate Setup (96-well Black Plate):
-
Test Well: 50 µL Lysate + 40 µL Buffer.
-
Inhibitor Control: 50 µL Lysate + 1 µL Inhibitor (Ac-DEVD-CHO) + 39 µL Buffer. Incubate 15 min at 37°C before substrate addition.
-
Blank: 90 µL Buffer.
-
-
Reaction Initiation: Add 10 µL of 200 µM Substrate (Final conc: 20 µM) to all wells.
-
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 1 hour at 37°C.
-
Analysis: Calculate the slope (RFU/min) of the linear portion.
Visualization: Assay Logic Flow
Caption: Kinetic assay workflow with inhibitor subtraction for specificity validation.
References
-
Behrensdorf, H. A., et al. (2000). "The endothelial monocyte-activating polypeptide II (EMAP II) is a substrate for caspase-7."[1][4] FEBS Letters.
- Significance: Identifies ASTD as the cleavage site in EMAP II and links it specifically to Caspase-7 activity.
-
McStay, G. P., et al. (2008). "Overlapping specificities of the cell death proteases caspase-3 and caspase-7."[1] Cell Death & Differentiation.[1]
- Significance: Detailed kinetic comparison of DEVD and other substrates, highlighting the difficulty in distinguishing Cas-3/7.
-
Thornberry, N. A., et al. (1997). "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry.[1]
- Significance: Establishes DEVD as the optimal consensus sequence for Group II caspases (3 and 7).
-
Sigma-Aldrich (Merck). "Z-Ala-Ser-Thr-Asp(OMe)-Fluoromethyl Ketone Datasheet."[1]
- Significance: Validates the commercial availability and application of ASTD-based compounds as Caspase-7/EMAP II targeted tools.
Ac-Ala-Ser-Thr-Asp-AMC versus Ac-YVAD-AMC for caspase-1
This guide provides a technical comparison between Ac-Ala-Ser-Thr-Asp-AMC (Ac-ASTD-AMC) and Ac-YVAD-AMC for the study of Caspase-1.
Executive Summary
In the context of Caspase-1 research, these two substrates serve fundamentally different purposes. Ac-YVAD-AMC is the canonical, catalytically preferred substrate for measuring Caspase-1 activity (Inflammasome activation). In contrast, Ac-ASTD-AMC is primarily a substrate for Caspase-7 (Apoptosis) and serves as a critical specificity control .
Researchers should not use Ac-ASTD-AMC to measure Caspase-1 activity directly. Instead, it should be used in parallel to distinguish between pyroptotic (Caspase-1 driven) and apoptotic (Caspase-7 driven) cell death events, which often overlap in complex biological samples.
Mechanistic Basis of Substrate Specificity
The differential cleavage of these two substrates is dictated by the S4 subsite of the caspase active pocket. Caspases recognize a tetrapeptide sequence (
The S4 Pocket Filter
-
Caspase-1 (Inflammatory): The S4 pocket of Caspase-1 is a large, hydrophobic cavity designed to accommodate bulky aromatic side chains. It has a high affinity for Tyrosine (Y) or Tryptophan (W) at the
position. -
Caspase-7 (Apoptotic): The S4 pocket of Caspase-7 (and Caspase-3) is smaller and hydrophilic, optimized for Aspartate (D) or small non-polar residues like Alanine (A) .
Structural Comparison Table
| Feature | Ac-YVAD-AMC | Ac-ASTD-AMC |
| Sequence | Acetyl-Tyr -Val-Ala-Asp-AMC | Acetyl-Ala -Ser-Thr-Asp-AMC |
| P4 Residue | Tyrosine (Y) : Bulky, Hydrophobic | Alanine (A) : Small, Non-polar |
| Primary Target | Caspase-1 , Caspase-4, Caspase-5 | Caspase-7 (Murine/Human) |
| Caspase-1 Affinity | High ( | Negligible (Steric mismatch at S4) |
| Biological Context | Mimics IL-1 | Mimics Apoptotic targets |
Technical Insight: The substitution of Tyrosine (in YVAD) with Alanine (in ASTD) at the
position reduces Caspase-1 catalytic efficiency () by several orders of magnitude, effectively rendering ASTD "invisible" to Caspase-1 under standard assay conditions.
Experimental Application: The "Dual-Readout" Strategy
In drug development and inflammasome signaling research, a common artifact is the "false positive" Caspase-1 signal caused by massive apoptosis (Caspase-3/7 activation).
Why Compare Them?
You do not compare them to see which is better for Caspase-1; you compare them to validate pathway specificity .
-
Scenario A (Pure Inflammasome): High YVAD signal + Low ASTD signal.
-
Scenario B (Apoptosis Contamination): High YVAD signal + High ASTD signal.
-
Scenario C (Specificity Check): Treatment with a Caspase-1 inhibitor (e.g., VX-765) should abolish YVAD signal but leave ASTD signal intact (if apoptosis is occurring independently).
Experimental Protocol: Parallel Specificity Profiling
Objective: Validate Caspase-1 specificity in cell lysates (e.g., THP-1 monocytes or BMDMs) using YVAD and ASTD.
Reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (Add DTT fresh).
-
Substrates:
-
Ac-YVAD-AMC (20 mM stock in DMSO).
-
Ac-ASTD-AMC (20 mM stock in DMSO).
-
-
Inhibitor (Optional Control): Ac-YVAD-CHO (Caspase-1 selective).
Step-by-Step Workflow
-
Sample Preparation:
-
Stimulate cells (e.g., LPS + Nigericin) to induce inflammasome.
-
Lyse cells on ice for 10-20 mins. Centrifuge at 12,000 x g for 10 mins to clear debris.
-
Critical: Do not use protease inhibitors that target Cysteine proteases (e.g., avoid PMSF if possible, definitely avoid E-64 in the reaction).
-
-
Plate Setup (96-well Black/Clear Bottom):
-
Row A (Casp-1 Target): 50 µL Lysate + 50 µL Reaction Buffer + 50 µM Ac-YVAD-AMC .
-
Row B (Specificity Control): 50 µL Lysate + 50 µL Reaction Buffer + 50 µM Ac-ASTD-AMC .
-
Row C (Background): 50 µL Lysis Buffer + 50 µL Reaction Buffer + Substrate.
-
-
Kinetic Measurement:
-
Pre-incubate at 37°C for 5 minutes.
-
Measure Fluorescence (Ex: 380 nm / Em: 460 nm) every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate
(RFU/min) from the linear portion of the curve. -
Specificity Ratio: Calculate
. A ratio indicates dominant Caspase-1 activity. A ratio near suggests apoptotic interference.
-
Visualization: Pathway & Substrate Logic
The following diagram illustrates the decision logic for selecting between YVAD and ASTD based on the biological pathway being interrogated.
Caption: Logic flow for substrate selection. Ac-YVAD-AMC targets the inflammatory Caspase-1 pathway, while Ac-ASTD-AMC targets the apoptotic Caspase-7 pathway. Using both allows for the discrimination of cell death modalities.
Troubleshooting & Limitations
| Issue | Cause | Solution |
| High Background in ASTD | Apoptosis induction in "Inflammasome" samples. | Check cell viability; reduce stimulation time (e.g., shorten Nigericin treatment). |
| Low Signal in YVAD | Inactive Caspase-1 or oxidation. | Add 10 mM DTT to the buffer immediately before use (Caspase-1 is highly oxidation-sensitive). |
| YVAD Cleavage in Casp-1 KO | Caspase-4/5 (Human) or Caspase-11 (Mouse) activity. | YVAD is not perfectly specific. Use Ac-WEHD-AMC as a secondary check (Casp-1/4/5 prefer WEHD/YVAD). |
References
-
Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry.
-
Talanian, R. V., et al. (1997). Substrate specificities of caspase family proteases. Journal of Biological Chemistry.
-
Chem-Impex International. (n.d.). Ac-Ala-Ser-Thr-Asp-AMC Product Data. Catalog #169332.
-
Bachem. (n.d.). Caspase Substrates and Inhibitors Guide. Bachem Technical Library.
-
McStay, G. P., et al. (2008). Salvesen GS. Caspase-7. Handbook of Proteolytic Enzymes.
Navigating the Uncharted Territory of Protease Substrates: A Guide to the Characterization of Ac-Ala-Ser-Thr-Asp-AMC
An extensive review of the scientific literature reveals a notable absence of specific studies, experimental data, and comparative analyses for the fluorogenic peptide substrate, Ac-Ala-Ser-Thr-Asp-AMC. While commercially available and broadly categorized as a tool for monitoring proteolytic activity, its specific enzymatic targets, kinetic profile, and performance relative to other substrates remain largely undocumented in peer-reviewed publications and technical datasheets. This guide, therefore, aims to equip researchers, scientists, and drug development professionals with a comprehensive framework for the systematic characterization and validation of such novel or under-documented fluorogenic substrates, using Ac-Ala-Ser-Thr-Asp-AMC as a primary example. By following the principles and protocols outlined herein, investigators can confidently determine the utility and optimal application of this and other similar reagents in their research endeavors.
The Fundamental Principles of Fluorogenic Protease Assays
Fluorogenic peptide substrates, such as those ending in a 7-amino-4-methylcoumarin (AMC) group, are invaluable tools in enzymology and high-throughput screening.[1] The underlying principle of these assays is the enzymatic cleavage of the amide bond between the peptide sequence and the fluorophore. In its quenched state, the AMC group is non-fluorescent. However, upon proteolytic cleavage, the free AMC is released, resulting in a measurable increase in fluorescence.[2] This fluorescence signal is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the enzyme of interest.
dot graph "Fluorogenic_Substrate_Principle" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Substrate [label="Ac-Ala-Ser-Thr-Asp-AMC\n(Non-fluorescent)"]; Enzyme [label="Protease", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Ac-Ala-Ser-Thr-Asp + Free AMC\n(Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate -> Enzyme [label="Binding"]; Enzyme -> Products [label="Cleavage"]; } caption: "Principle of Proteolytic Activity Detection"
A Roadmap for Characterizing Ac-Ala-Ser-Thr-Asp-AMC
Given the lack of specific information for Ac-Ala-Ser-Thr-Asp-AMC, a systematic approach is necessary to determine its enzymatic specificity and kinetic parameters. The following experimental workflow provides a robust strategy for this characterization.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Substrate Preparation"]; B [label="Enzyme Panel Screening"]; C [label="Kinetic Analysis (Michaelis-Menten)"]; D [label="Inhibitor Profiling"]; E [label="Comparative Substrate Analysis"];
A -> B [label="Initial Specificity"]; B -> C [label="Identify Primary Targets"]; C -> D [label="Validate Specificity"]; B -> E [label="Performance Benchmark"]; } caption: "Workflow for Substrate Characterization"
Step-by-Step Experimental Protocols
A. Substrate Preparation and Quality Control:
-
Reconstitution: Dissolve the lyophilized Ac-Ala-Ser-Thr-Asp-AMC in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Concentration Determination: Accurately determine the concentration of the stock solution by measuring its absorbance, although specific extinction coefficients for this substrate may not be readily available. Alternatively, rely on the manufacturer's specified weight for initial estimations.
B. Enzyme Panel Screening for Specificity Determination:
-
Rationale: To identify which proteases cleave Ac-Ala-Ser-Thr-Asp-AMC, screen it against a diverse panel of purified proteases. This panel should ideally include representatives from major protease classes (serine, cysteine, metallo-, and aspartyl proteases). Given the terminal aspartate residue, caspases are a logical starting point.[3][4]
-
Protocol:
-
Prepare a working solution of Ac-Ala-Ser-Thr-Asp-AMC in an appropriate assay buffer (a common starting point is a buffer containing HEPES or Tris at a neutral pH, with additives like DTT for cysteine proteases).
-
In a 96-well microplate, add the substrate solution to wells containing the individual purified proteases.
-
Include appropriate controls: substrate alone (no enzyme), enzyme alone (no substrate), and a positive control with a known substrate for each enzyme, if available.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths suitable for AMC (typically around 360-380 nm for excitation and 440-460 nm for emission).[4]
-
C. Kinetic Analysis of Lead Enzyme(s):
-
Rationale: Once one or more enzymes that cleave Ac-Ala-Ser-Thr-Asp-AMC are identified, perform a detailed kinetic analysis to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters provide quantitative measures of the substrate's affinity for the enzyme and the efficiency of the enzymatic reaction.
-
Protocol:
-
Vary the concentration of Ac-Ala-Ser-Thr-Asp-AMC over a wide range (e.g., from 0.1 to 10 times the estimated Km).
-
For each substrate concentration, measure the initial reaction velocity (the linear phase of the fluorescence increase over time).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax if the enzyme concentration is known.
-
D. Inhibitor Profiling for Confirmation of Specificity:
-
Rationale: To further validate the specificity of the substrate for a particular enzyme, use known inhibitors of that enzyme. A significant reduction in substrate cleavage in the presence of a specific inhibitor provides strong evidence for the enzyme's activity.
-
Protocol:
-
Perform the enzyme assay at a substrate concentration near the Km value.
-
Include a known, specific inhibitor for the target enzyme at various concentrations.
-
Measure the enzyme activity and determine the IC50 (the inhibitor concentration that reduces enzyme activity by 50%).
-
E. Comparative Analysis with Alternative Substrates:
-
Rationale: To understand the performance of Ac-Ala-Ser-Thr-Asp-AMC, it is crucial to compare it with other established fluorogenic substrates for the identified target enzyme(s).
-
Protocol:
-
Perform parallel kinetic analyses of Ac-Ala-Ser-Thr-Asp-AMC and one or more alternative substrates under identical experimental conditions.
-
Compare the Km, kcat, and kcat/Km (catalytic efficiency) values.
-
Case Study: Hypothetical Characterization and Comparison with a Caspase Substrate
Since the peptide sequence of Ac-Ala-Ser-Thr-Asp-AMC terminates with an aspartic acid residue, a key recognition motif for caspases, we can hypothesize a scenario where it is a substrate for a member of this family. For illustrative purposes, let's consider its potential as a substrate for Caspase-3 and compare it to the well-established Caspase-3 substrate, Ac-DEVD-AMC.[5][6]
Table 1: Hypothetical Performance Comparison of Ac-Ala-Ser-Thr-Asp-AMC and Ac-DEVD-AMC for Caspase-3
| Parameter | Ac-Ala-Ser-Thr-Asp-AMC (Hypothetical Data) | Ac-DEVD-AMC (Literature Values) | Interpretation |
| Km (µM) | 25 | 10-20 | A higher Km for Ac-ASTD-AMC would suggest a lower binding affinity for Caspase-3 compared to Ac-DEVD-AMC. |
| kcat (s-1) | 5 | 10-15 | A lower kcat would indicate a slower turnover rate by the enzyme. |
| kcat/Km (M-1s-1) | 2 x 105 | 5 x 105 - 1.5 x 106 | The catalytic efficiency, a measure of overall substrate preference, would likely be lower for Ac-ASTD-AMC. |
| Specificity | Potentially cleaved by other proteases | Highly specific for Caspase-3 and -7 | The broader specificity of Ac-ASTD-AMC would need to be determined through panel screening. |
Broader Considerations and Alternative Technologies
While AMC-based substrates are widely used, it is important to be aware of other fluorogenic leaving groups and assay technologies. For instance, 7-amino-4-carbamoylmethylcoumarin (ACC) has been reported to have a higher fluorescence yield than AMC, potentially offering greater sensitivity.[7] Additionally, rhodamine-based substrates can provide high sensitivity and selectivity for certain serine proteases.[8] The choice of substrate will ultimately depend on the specific application, the target enzyme, and the available instrumentation.
Conclusion and Future Directions
The fluorogenic substrate Ac-Ala-Ser-Thr-Asp-AMC represents a tool with undefined potential. The lack of published data necessitates a thorough and systematic characterization by the end-user. By following the experimental framework detailed in this guide, researchers can elucidate its enzymatic specificity, determine its kinetic parameters, and benchmark its performance against established alternatives. Such a rigorous validation is essential for ensuring the scientific integrity of studies employing this and other novel reagents. The dissemination of these characterization data through publication will be invaluable to the broader scientific community, transforming this enigmatic substrate into a well-defined and valuable tool for protease research and drug discovery.
References
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Available from: [Link].
-
Gosalia, D. N., et al. (2005). Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays. Proteomics, 5(5), 1292–1298. Available from: [Link].
-
Paci, A., et al. (2019). A fluorogenic substrate for the detection of lipid amidases in intact cells. Journal of Lipid Research, 60(10), 1737–1747. Available from: [Link].
-
Butenas, S., et al. (2001). Ultrasensitive fluorogenic substrates for serine proteases. Biochemistry, 40(43), 12877–12883. Available from: [Link].
-
Green, D. R. (2022). Caspases and Their Substrates. Cold Spring Harbor Perspectives in Biology, 14(1), a041065. Available from: [Link].
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Available from: [Link].
-
Landes Bioscience. (2000). Apoptosis Dependent and Independent Functions of Caspases. In Madame Curie Bioscience Database. Available from: [Link].
-
Tait, S. W. G., & Green, D. R. (2008). Caspase-independent cell death: leaving the set without the final cut. Oncogene, 27(50), 6452–6461. Available from: [Link].
-
Kasperkiewicz, P. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 639410. Available from: [Link].
-
Landes Bioscience. (2000). Caspase-Independent Cell Death Mechanisms. In Madame Curie Bioscience Database. Available from: [Link].
-
Leytus, S. P., et al. (1983). New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. Biochemical Journal, 215(2), 253–260. Available from: [Link].
Sources
- 1. pnas.org [pnas.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Caspase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Ac-Tyr-Val-Ala-Asp-AMC (Caspase 1 (ICE) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. Ac-Val-Asp-Val-Ala-Asp-AMC (Caspase 2 (ICH-1) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
